7-methoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-05-1 | |
| Record name | 7-Methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-methoxy-1H-indazole synthesis from 2-methoxy-6-methylaniline
An In-depth Technical Guide to the Synthesis of 7-methoxy-1H-indazole from 2-methoxy-6-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound, a valuable scaffold in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic route, offers a detailed experimental protocol, and discusses critical parameters for successful execution and optimization.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are recognized as "privileged structures" in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-depressant properties.[1][2] The specific target of this guide, this compound, serves as a key building block for more complex pharmaceutical agents. Its synthesis from readily available precursors like 2-methoxy-6-methylaniline is a topic of significant interest for process chemists and medicinal chemists alike.
The synthetic strategy detailed herein is a classic and efficient approach for constructing the 1H-indazole core from an ortho-toluidine derivative.[3] It relies on a well-established, two-stage, one-pot process involving:
-
Diazotization of the primary aromatic amine.
-
Intramolecular Cyclization to form the bicyclic indazole system.
This guide will walk through the underlying theory, practical execution, and analytical validation of this important transformation.
Part 1: The Synthetic Pathway: A Mechanistic Overview
The conversion of 2-methoxy-6-methylaniline to this compound is an elegant example of intramolecular cyclization chemistry. The strategic placement of the methyl and amino groups on the aniline ring is the key to forming the desired indazole structure.
The reaction proceeds via the formation of a diazonium salt intermediate. Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form these diazonium salts.[4][5] The resulting diazonium cation is an electrophile. In this specific synthesis, the ortho-methyl group acts as the nucleophile in a subsequent intramolecular electrophilic substitution-type reaction, leading to ring closure and formation of the indazole.[3][6]
The overall mechanism can be broken down as follows:
-
Formation of the Diazotizing Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is further protonated and dehydrates to yield the highly electrophilic nitrosonium ion (NO⁺).
-
Diazotization: The lone pair of the primary amine on 2-methoxy-6-methylaniline attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the 2-methoxy-6-methylbenzenediazonium salt.[7]
-
Intramolecular Cyclization: The diazonium intermediate undergoes an intramolecular cyclization. The C-H bond of the ortho-methyl group attacks the terminal nitrogen of the diazonium group, facilitated by the loss of a proton, to form the fused pyrazole ring. This step is effectively an intramolecular azo coupling.[6][8] The subsequent loss of a proton aromatizes the system to yield the stable this compound product.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 7-methoxy-1H-indazole, a molecule of significant interest in medicinal chemistry. As a substituted indazole, this compound is a notable inhibitor of neuronal nitric oxide synthase (nNOS), presenting a valuable scaffold for the development of novel therapeutics targeting neurodegenerative diseases and other neurological disorders.[1] Understanding its fundamental physicochemical characteristics is paramount for its effective application in research and drug development, influencing aspects from formulation and delivery to biological activity and metabolic fate.
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and providing detailed, actionable protocols for the characterization of this and similar molecules.
Molecular Structure and Core Properties
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring, with a methoxy group substituted at the 7-position. This structure imparts a unique combination of polarity and lipophilicity, which governs its behavior in various chemical and biological systems.
Caption: Chemical structure of this compound.
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for initial assessment and for planning further experimental work.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | 91-92 °C | [1] |
| Boiling Point (Predicted) | 312.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.33 ± 0.40 | [1] |
Solubility Profile: Predictions and Experimental Determination
The solubility of a drug candidate is a critical determinant of its bioavailability. For this compound, its aromatic nature suggests limited aqueous solubility, while the presence of the nitrogen atoms and the methoxy group's oxygen may allow for some interaction with polar solvents.
Predicted Solubility: Based on its structure, this compound is expected to be sparingly soluble in water, with increasing solubility in polar organic solvents. A qualitative prediction of its solubility in common laboratory solvents is provided below. This predictive framework is essential for selecting appropriate solvents for stock solutions, analytical methods, and biological assays.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble | The dominant aromatic scaffold limits aqueous solubility. The nitrogen atoms can act as hydrogen bond acceptors, but this is often insufficient to overcome the hydrophobicity of the fused ring system. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can engage in hydrogen bonding with the indazole nitrogens and the methoxy oxygen, while also solvating the aromatic rings. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMSO and DMF are generally excellent choices for creating concentrated stock solutions. |
| Nonpolar | Hexane, Toluene | Poorly Soluble | The polarity imparted by the nitrogen and oxygen atoms prevents significant dissolution in nonpolar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3] This protocol is designed to provide an accurate and reproducible measurement of the aqueous solubility of this compound.
Causality of Experimental Choices:
-
Shake-Flask Method: This method is chosen because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states of the compound, providing a true measure of solubility.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is used to mimic physiological pH, providing data that is more relevant to the compound's behavior in the body.
-
24-48 Hour Incubation: This duration is typically sufficient for most organic molecules to reach equilibrium. Shorter times may result in an underestimation of solubility.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Caption: Workflow for the shake-flask solubility determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design, influencing membrane permeability and metabolic stability.
Experimental Protocol for LogP Determination (Shake-Flask Method)
Causality of Experimental Choices:
-
n-Octanol/Water System: This is the standard biphasic system used for LogP determination, as n-octanol is considered a good mimic of the lipid bilayer of cell membranes.
-
Pre-saturation of Solvents: Pre-saturating the n-octanol with water and the water with n-octanol is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.
-
UV-Vis or HPLC Analysis: The choice of analytical method depends on the compound's properties. If the compound has a strong chromophore, UV-Vis spectroscopy can be a rapid method for quantification. HPLC is a more universal and often more sensitive method.
Step-by-Step Methodology:
-
Preparation of the Biphasic System:
-
Mix equal volumes of n-octanol and water (or PBS, pH 7.4) in a separatory funnel and shake vigorously for 24 hours to pre-saturate each phase with the other.
-
Allow the phases to separate completely.
-
-
Partitioning of the Compound:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol phase.
-
Add a known volume of this stock solution to a known volume of the pre-saturated aqueous phase in a glass vial.
-
Seal the vial and shake for a sufficient time (e.g., 2-4 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Sampling:
-
Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
-
-
Quantification:
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of P.
-
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
¹H NMR Data (DMSO-d₆):
-
δ 3.94 (3H, s): Corresponds to the protons of the methoxy group (-OCH₃).
-
δ 6.82 (1H, d, J = 7.5 Hz): Aromatic proton.
-
δ 7.02 (1H, dd, J = 8.0, 7.5 Hz): Aromatic proton.
-
δ 7.30 (1H, d, J = 8.0 Hz): Aromatic proton.
-
δ 8.01 (1H, d, J = 1.5 Hz): Aromatic proton.
-
δ 13.27 (brs, 1H): Corresponds to the proton of the N-H group in the indazole ring.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[5]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[6]
-
~1250 cm⁻¹: Aryl-O stretching of the methoxy group.
-
N-H stretching: This can be a broad or sharp peak, typically in the region of 3400-3200 cm⁻¹, depending on the extent of hydrogen bonding in the solid state.
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Causality of Experimental Choices:
-
ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is suitable for solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification and for monitoring reactions.
Expected UV-Vis Absorptions: Aromatic compounds typically exhibit characteristic absorptions in the UV region. For 1H-indazole in acetonitrile, absorption maxima are observed around 250 nm and 290 nm.[7] The presence of the methoxy group, an auxochrome, on the benzene ring of this compound is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.
Experimental Protocol for UV-Vis Spectroscopy
Causality of Experimental Choices:
-
Methanol or Ethanol as Solvent: These solvents are transparent in the UV region and are good solvents for this compound.
-
Quartz Cuvettes: Quartz is used because it is transparent to UV light, unlike glass or plastic which absorb in this region.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol) at a known concentration.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV-Vis absorption spectrum.
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography. This data provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
| Crystallographic Parameter | Value | Source |
| Space Group | P 1 21 1 | [8] |
| Unit Cell Dimensions | a = 14.1297 Å, b = 16.0074 Å, c = 15.6990 Å | [8] |
| α = 90°, β = 102.533°, γ = 90° | [8] |
Biological Context: Inhibition of Neuronal Nitric Oxide Synthase
This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders.[9] Indazole-based compounds are thought to exert their inhibitory effects by interacting with the heme-iron of the enzyme.[10] The nature and position of substituents on the indazole ring are critical for both potency and selectivity of nNOS inhibition.[11]
Caption: Mechanism of nNOS inhibition by this compound.
Handling and Safety
While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as 7-methoxyindole suggests that it should be handled with appropriate care.[12] It may be harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By combining available experimental data, predictive insights, and detailed, rationalized protocols, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of these properties is fundamental to unlocking the full therapeutic potential of this promising nNOS inhibitor and its derivatives.
References
- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. 7-Methoxy-1-phenyl-4,5-dihydro-1H-benzo[g]indazole | C18H16N2O | CID 11425868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Illuminating the Molecular Architecture: A Spectroscopic Guide to 7-Methoxy-1H-indazole
For Immediate Release
[CITY, STATE] – In the intricate landscape of pharmaceutical research and development, a profound understanding of the molecular structure of novel compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic data of 7-methoxy-1H-indazole (CAS No. 133841-05-1), a molecule of significant interest in medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a comprehensive analytical foundation for its identification, characterization, and utilization in pioneering research endeavors.
Introduction: The Significance of this compound
Indazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their diverse biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties, have cemented their importance in modern drug discovery. The introduction of a methoxy group at the 7-position of the indazole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile. A precise and thorough characterization of this compound is, therefore, a critical first step in harnessing its therapeutic potential.
Unveiling the Structure: A Multi-faceted Spectroscopic Approach
The definitive structural elucidation of a chemical entity relies on the synergistic application of various analytical techniques. In this guide, we present a detailed analysis of the spectroscopic data for this compound, offering a holistic view of its molecular framework.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.
Experimental Protocol: The mass spectrum of this compound would typically be acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, leading to ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Data Interpretation: For this compound (C₈H₈N₂O), the expected molecular ion peak [M]⁺ would appear at an m/z of 148.16. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, resulting in a fragment at m/z 133, and potentially the loss of a hydrogen cyanide molecule (-HCN) from the pyrazole ring, a common fragmentation pathway for N-heterocycles.
DOT Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathway of this compound in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or placed directly on the ATR crystal.
Data Interpretation: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1500-1400 | C=N stretch | Indazole ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 1100-1000 | C-O stretch | Aryl ether |
The presence of a broad N-H stretching band in the region of 3400-3200 cm⁻¹ would also be anticipated, characteristic of the N-H group in the indazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information on the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A small amount of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and placed in an NMR tube.
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1 | s | - | H-3 |
| ~7.4 | d | ~8.0 | H-4 |
| ~7.0 | t | ~8.0 | H-5 |
| ~6.7 | d | ~8.0 | H-6 |
| ~4.0 | s | - | -OCH₃ |
| ~13.0 (broad) | s | - | N-H |
Interpretation: The downfield singlet at approximately 8.1 ppm is characteristic of the H-3 proton of the indazole ring. The aromatic protons on the benzene ring (H-4, H-5, and H-6) appear as a set of coupled multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy group and the fused pyrazole ring. The singlet at around 4.0 ppm corresponds to the three protons of the methoxy group. The broad singlet at a significantly downfield chemical shift is indicative of the acidic N-H proton of the indazole ring.
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-7 |
| ~140 | C-7a |
| ~135 | C-3 |
| ~129 | C-5 |
| ~121 | C-3a |
| ~115 | C-4 |
| ~105 | C-6 |
| ~55 | -OCH₃ |
Interpretation: The carbon atom attached to the electron-donating methoxy group (C-7) is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon. Conversely, the carbons of the pyrazole ring (C-3 and C-7a) will have distinct chemical shifts. The methoxy carbon will appear as a sharp singlet around 55 ppm.
DOT Diagram: NMR Analysis Workflow
Caption: A generalized workflow for the NMR analysis of this compound.
Conclusion: A Foundation for Future Innovation
The comprehensive spectroscopic data presented in this technical guide provides an unambiguous structural fingerprint for this compound. This foundational knowledge is indispensable for researchers engaged in the synthesis of novel indazole-based compounds, for quality control in chemical manufacturing, and for professionals in drug development seeking to understand the structure-activity relationships of this important class of molecules. As the quest for new and effective therapeutics continues, a thorough understanding of the molecular architecture of key building blocks like this compound will undoubtedly pave the way for future innovations in medicine.
7-methoxy-1H-indazole crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 7-methoxy-1H-indazole
Executive Summary
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with significant biological activity.[1][2][3] Derivatives of indazole are explored for a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-protozoal treatments.[2][4] This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a specific derivative noted for its potential as an inhibitor of neuronal nitric oxide synthase.
Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will cover the logical sequence from synthesis and crystallization to data collection, structure solution, and final refinement, culminating in a detailed analysis of the this compound crystal structure.
PART 1: The Strategic Importance of this compound
The Indazole Scaffold: A Pillar in Drug Discovery
Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3][4] This arrangement is a bioisostere of indole, allowing it to interact with a similar range of biological targets. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[4] The versatility of the indazole core has led to its incorporation into numerous FDA-approved drugs and clinical candidates, underscoring its importance in modern pharmacology.[2][4]
Context: this compound as a Therapeutic Target
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets. For this compound, understanding its solid-state conformation is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[1] The methoxy group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding potential, thereby modulating its binding affinity and pharmacokinetic profile. The initial crystallographic study identified it as a novel inhibitor of neuronal nitric oxide synthase, highlighting its potential in neurological research.
PART 2: Synthesis and Single Crystal Cultivation
A Generalized Synthetic Approach
The synthesis of 1H-indazoles can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl precursors.[2][5] A common and effective strategy proceeds via an oxime intermediate derived from an aromatic carbonyl compound.[5]
Experimental Protocol: Synthesis of this compound
-
Oxime Formation: React 2-amino-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an ethanol/water solvent system. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The resulting oxime intermediate is then subjected to cyclization. This can be achieved by activating the oxime with an agent like methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine at low temperatures (e.g., 0 °C to room temperature).[2][5]
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove salts and reagents. The crude product is extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The final product is purified using column chromatography on silica gel to yield pure this compound.
The Art of Crystallization: From Molecule to Measurable Crystal
Obtaining a high-quality single crystal is the most critical and often most challenging step in SC-XRD. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with a well-ordered internal lattice and minimal defects.[6][7]
Experimental Protocol: Single Crystal Growth via Slow Evaporation
-
Solvent Selection: Screen a range of solvents to find one in which this compound is sparingly soluble at room temperature. Common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
PART 3: The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8][9] The technique is founded on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced electron clouds of atoms in a crystal lattice.[6][10]
The overall experimental and computational workflow is a systematic process designed to translate the diffraction pattern into a refined 3D molecular model.
Caption: High-level workflow for Single-Crystal X-ray Diffraction.
PART 4: A Step-by-Step Guide to Structure Determination
Step 1: Crystal Selection and Mounting
Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, well-formed crystal free of cracks or satellite growths is chosen. It is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[6][9]
Protocol:
-
Under a microscope, select a suitable crystal and pick it up using a cryo-loop.
-
Secure the loop onto a magnetic base on the goniometer head.
-
Center the crystal in the crosshairs of the microscope view, which corresponds to the center of the X-ray beam.[9]
-
Place the goniometer head onto the diffractometer and initiate a rapid, low-temperature nitrogen stream (typically 100 K) to flash-cool the crystal. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher resolution data.
Step 2: Data Collection
Causality: To reconstruct the 3D structure, the diffraction pattern must be measured from all possible crystal orientations. This is achieved by rotating the crystal and collecting a series of diffraction images.[6][8]
Protocol:
-
An initial set of images is taken to determine the unit cell parameters and the Bravais lattice.
-
A data collection strategy is calculated by the instrument software to ensure high completeness and redundancy of the data.
-
The full data collection run is initiated. The crystal is rotated through a series of angles (e.g., omega and phi scans) while the detector records the diffracted X-rays.[9]
Step 3: Structure Solution - Overcoming the Phase Problem
Causality: The detector measures the intensities of the diffraction spots, but the phase information is lost. To generate an electron density map, these phases must be estimated.[6] For small molecules like this compound, Direct Methods are typically employed. This statistical approach identifies relationships between the intensities to derive the initial phases.[11]
Step 4: Structure Refinement - Optimizing the Model
Causality: The initial model from structure solution is an approximation. Refinement is an iterative process that optimizes the atomic positions, atom types, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[12][13][14] The primary technique used is least-squares refinement , which aims to minimize the difference between observed and calculated structure factor amplitudes.[11]
Caption: The iterative cycle of crystallographic structure refinement.
PART 5: Analysis of the this compound Crystal Structure
The crystallographic data for this compound was first reported by Sopková-de Oliveira Santos, et al. in 2002. The following table summarizes the key parameters from that study.
| Parameter | Value | Source |
| Chemical Formula | C₈H₈N₂O | |
| Formula Weight | 148.16 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| a (Å) | 14.1297 | |
| b (Å) | 16.0074 | |
| c (Å) | 15.6990 | |
| α (°) | 90 | |
| β (°) | 102.533 | |
| γ (°) | 90 | |
| Volume (ų) | 3469.7 | |
| Z | 18 | |
| Final R-factor | 0.178 |
Note: The reported structure has a high Z value of 18, indicating there are 18 molecules in the unit cell. This suggests the presence of multiple unique molecules in the asymmetric unit (Z' > 1), which can arise from complex packing arrangements.
Molecular Geometry and Conformation
The analysis of the refined structure reveals the precise bond lengths, bond angles, and torsion angles. The indazole ring system is expected to be largely planar, a key feature of aromatic systems. The methoxy group's orientation relative to the ring is of particular interest, as it dictates potential steric and electronic interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 6. fiveable.me [fiveable.me]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. pulstec.net [pulstec.net]
- 11. fiveable.me [fiveable.me]
- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction [pd.chem.ucl.ac.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
A Technical Guide to the Solubility of 7-Methoxy-1H-Indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1H-indazole is a key heterocyclic motif in medicinal chemistry, recognized for its role as an inhibitor of neuronal nitric oxide synthase and as a scaffold in the development of various therapeutic agents.[1][2][3] Understanding its solubility profile in organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in physicochemical principles. It further outlines detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in specific solvent systems, ensuring reproducible and reliable data for drug discovery and development applications.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences.[4][5] For a compound like this compound, which is a building block in the synthesis of more complex drug candidates, its solubility dictates reaction conditions, purification strategies (such as crystallization), and the ability to prepare stock solutions for biological assays.[6][7] In later stages of drug development, poor solubility can severely limit a drug's bioavailability and therapeutic efficacy.[8][9] This guide, therefore, addresses the solubility of this compound from a foundational, predictive standpoint and provides the practical methodologies required for its empirical determination.
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
-
Molecular Formula: C₈H₈N₂O
-
Molecular Weight: 148.16 g/mol
-
Structure:
(SMILES representation)
Key Structural Features Influencing Solubility:
-
Indazole Core: The bicyclic aromatic indazole ring system is largely nonpolar and hydrophobic.
-
Methoxy Group (-OCH₃): This ether group introduces a degree of polarity and is a hydrogen bond acceptor.
-
Amine Moiety (-NH-): The secondary amine in the pyrazole ring is a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
-
Aromatic System: The delocalized π-electrons of the benzene and pyrazole rings can engage in π-π stacking interactions.
The interplay of the hydrophobic indazole core with the polar methoxy and amine functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents.[10]
Predicted Solubility of this compound in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating both the polar N-H and methoxy groups and the nonpolar indazole ring. DMSO and DMF are expected to be excellent solubilizing agents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcoholic solvents can both donate and accept hydrogen bonds, interacting favorably with the N-H and methoxy groups of the solute. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. While they cannot engage in hydrogen bonding, their dipole moments allow for effective solvation of the indazole ring and the methoxy group. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the indazole ring system. However, their inability to solvate the polar N-H and methoxy groups will limit overall solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the highly nonpolar solvent and the polar functional groups of this compound will result in poor solubility. |
| Aqueous | Water | Low | While the molecule possesses hydrogen bonding capabilities, the hydrophobic surface area of the bicyclic aromatic core is expected to dominate, leading to limited aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. The shake-flask method is presented as the gold standard for determining thermodynamic equilibrium solubility.[5][11]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Protocol
-
Preparation of Calibration Standards:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response (e.g., peak area) versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be 10-20 mg of the compound.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.[12]
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (typically 25 °C for room temperature solubility).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (24 to 48 hours is common). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Processing and Analysis:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is crucial to remove any undissolved microparticles.[5]
-
Accurately dilute the clear filtrate with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the pre-established analytical method (HPLC or UV-Vis).[11][13]
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
-
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility characteristics of this compound based on its physicochemical properties, offering a predictive framework for solvent selection. The detailed experimental protocol for the shake-flask method equips researchers with a reliable, self-validating system to generate the precise quantitative data necessary for informed decision-making in synthesis, formulation, and biological evaluation.[5][11] As this compound and its derivatives continue to be explored in drug discovery, the systematic characterization of their solubility in a broader range of pharmaceutically relevant solvents and co-solvent systems will be an invaluable resource for the scientific community.[6][14]
References
- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. benchchem.com [benchchem.com]
- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
theoretical conformational analysis of 7-methoxy-1H-indazole
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 7-Methoxy-1H-Indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The this compound scaffold, in particular, presents a unique set of stereoelectronic properties that are critical for its biological activity, including its potential as an inhibitor of neuronal nitric oxide synthase.[3] The orientation of the methoxy substituent relative to the bicyclic indazole core dictates the molecule's overall shape, polarity, and ability to engage with biological targets. A thorough understanding of its conformational landscape is therefore indispensable for rational drug design and development. This guide provides a comprehensive framework for the , detailing the computational methodologies, step-by-step protocols, and interpretation of results from the perspective of a senior application scientist.
Introduction: The Significance of Conformation in Drug Discovery
The biological activity of a small molecule is inextricably linked to its three-dimensional structure. Conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is a critical component of modern drug discovery. For a molecule like this compound, the seemingly simple rotation of the methoxy group can significantly alter its molecular electrostatic potential and steric profile, thereby modulating its binding affinity and selectivity for a protein target.
Indazoles exist in tautomeric forms, primarily 1H-indazole and 2H-indazole. The 1H tautomer is generally the most thermodynamically stable and, consequently, the predominant form in biological systems.[1][4] This analysis will focus on the 1H tautomer while acknowledging the importance of verifying this assumption for any given derivative. The primary conformational flexibility in this compound arises from the rotation around the C7-O bond, defined by the C6-C7-O-C(methyl) dihedral angle. Identifying the low-energy conformers and the barriers to their interconversion provides a foundational understanding of the molecule's behavior in a biological milieu.
Theoretical Foundations and Methodological Choices
A robust computational analysis relies on selecting the appropriate theoretical methods. A multi-tiered approach, starting with less computationally expensive methods and progressing to more accurate ones, is often the most efficient strategy.
The "Why": Selecting the Right Computational Tools
-
Molecular Mechanics (MM): This method is ideal for initial, rapid exploration of the potential energy surface (PES). By treating atoms as balls and bonds as springs, MM force fields (e.g., MMFF94) can quickly scan a wide range of conformations to identify potential energy minima.[5] Its low computational cost makes it suitable for an initial coarse-grained search, but it lacks the accuracy to describe the subtle electronic effects that govern the conformational preferences of aromatic and heterocyclic systems.
-
Density Functional Theory (DFT): DFT has become the workhorse of quantum chemical calculations for medium-sized organic molecules. It provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.[6][7]
-
Functional Selection: The choice of the exchange-correlation functional is critical. B3LYP is a widely used hybrid functional that often provides reliable geometries and relative energies for organic molecules.[7][8] For systems where dispersion forces are important, functionals like M06-2X or the inclusion of empirical dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set Selection: Pople-style basis sets are common. The 6-31G(d,p) basis set is a good starting point for geometry optimizations, while a larger basis set, such as 6-311++G(d,p), is preferable for more accurate final energy calculations. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and potential non-covalent interactions.[9]
-
-
Solvation Models: Biological interactions occur in an aqueous environment. Therefore, accounting for solvent effects is crucial. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium. This approach captures the bulk electrostatic effects of the solvent, providing more realistic relative energies between conformers that may differ in polarity.
The logical flow of these methodologies forms the basis of our computational protocol, ensuring both efficiency and accuracy.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a self-validating protocol for conducting a thorough conformational analysis of this compound.
Step 1: Initial Structure Preparation
-
Construct the Molecule: Build the this compound molecule in a molecular modeling program (e.g., Avogadro, GaussView). Ensure the correct tautomer (1H) is used.
-
Initial Cleaning: Perform a preliminary geometry optimization using a Molecular Mechanics force field like MMFF94 to obtain a reasonable starting structure.
Step 2: Potential Energy Surface (PES) Scan
The goal here is to identify all relevant low-energy conformers by systematically rotating the key dihedral angle.
-
Define the Dihedral Angle: Identify the C6-C7-O-C(methyl) dihedral angle as the primary axis of rotation.
-
Perform a Relaxed Scan: Initiate a relaxed PES scan at a modest level of theory (e.g., DFT with the B3LYP functional and a minimal basis set like 3-21G or STO-3G). This involves fixing the dihedral angle at specific increments (e.g., every 15 degrees from 0° to 360°) while allowing all other geometric parameters to relax.
-
Identify Minima: Plot the relative energy versus the dihedral angle. The valleys in this plot correspond to potential low-energy conformers. Two primary minima are expected, corresponding to planar (or near-planar) arrangements where the methyl group is either syn or anti relative to the N1-H bond. The peaks represent the rotational energy barriers (transition states).
Step 3: High-Level Geometry Optimization
The structures identified from the PES scan must be refined using a more accurate level of theory.
-
Select Structures: Take the approximate geometries for each identified minimum from the PES scan.
-
Optimize: Perform a full geometry optimization for each structure without constraints using a higher level of theory (e.g., B3LYP/6-31G(d,p) in the gas phase and with a solvent model like PCM for water ).
Step 4: Vibrational Frequency Analysis
This is a critical validation step.
-
Calculate Frequencies: For each optimized structure, perform a frequency calculation at the same level of theory used for optimization.
-
Confirm True Minima: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state or higher-order saddle point), and the structure must be re-optimized or discarded.
-
Obtain Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
Step 5: Final Energy Refinement and Population Analysis
-
Single-Point Energy Calculation: To obtain the most accurate energy values, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., B3LYP/6-311++G(d,p) with PCM).
-
Calculate Relative Energies: Correct the energies with ZPVE and compute the relative Gibbs free energies (ΔG) for each conformer with respect to the global minimum.
-
Boltzmann Analysis: Calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies. This provides insight into the probability of finding the molecule in a particular conformation.
The entire workflow can be visualized as follows:
Analysis and Interpretation of Results
The output of the computational workflow provides a wealth of data that requires careful interpretation.
Quantitative Data Summary
The results should be summarized in a clear, tabular format for easy comparison.
| Conformer | Dihedral Angle (C6-C7-O-C) | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) |
| Conformer 1 (Global Min.) | ~0° | 0.00 | 0.00 | X.XX | >95% |
| Conformer 2 | ~180° | Y.YY | Y.YY | Z.ZZ | <5% |
| Transition State | ~90° | T.TT | T.TT | - | - |
| Note: Values are hypothetical and for illustrative purposes only. |
Electronic Properties: HOMO, LUMO, and MEP
Beyond energetics, DFT calculations provide insights into the electronic structure, which is crucial for understanding reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7] A smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.[8] Red regions (negative potential) indicate areas rich in electrons (e.g., around the oxygen and nitrogen atoms) and are susceptible to electrophilic attack, while blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack. Comparing MEP maps of different conformers can reveal how rotation of the methoxy group alters the sites available for hydrogen bonding and other non-covalent interactions.[10][11]
Correlation with Experimental Data
A key aspect of validating a computational model is to compare its predictions with experimental data.
-
Crystallographic Data: If a crystal structure is available, the optimized geometry of the global minimum conformer in the gas phase can be compared to the solid-state structure.[3] Differences are expected due to crystal packing forces, but key bond lengths and angles should be in good agreement.
-
Spectroscopic Data: The calculated vibrational frequencies (from Step 4) can be compared to experimental FT-IR and Raman spectra.[12][13] Similarly, NMR chemical shifts can be calculated using the GIAO method and compared to experimental NMR data to confirm the predominant conformation in solution.[14]
Application in Drug Development
The knowledge gained from conformational analysis directly informs the drug discovery process.
-
Pharmacophore Modeling: The ensemble of low-energy conformers is used to define a 3D pharmacophore model, which represents the essential steric and electronic features required for biological activity.
-
Molecular Docking: Instead of docking a single, arbitrary conformation, using a set of low-energy conformers in docking simulations provides a more realistic assessment of how the ligand might bind to its receptor. This can lead to the identification of more potent and selective lead compounds.
-
Structure-Activity Relationship (SAR) Analysis: Understanding the preferred conformation helps explain why certain substitutions on the indazole ring enhance or diminish activity, guiding the synthesis of next-generation analogs.
Conclusion
The is a foundational exercise for any research program involving this important scaffold. By employing a systematic and multi-tiered computational approach—from rapid molecular mechanics scans to high-level DFT calculations with solvation models—researchers can develop a detailed and accurate picture of the molecule's conformational landscape. This knowledge is not merely academic; it provides actionable intelligence that directly enhances the efficiency and success rate of drug design and development efforts, ultimately accelerating the journey from a promising molecule to a therapeutic agent.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 6. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Study on the Conformational Equilibrium of 1’, 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 10. ijert.org [ijert.org]
- 11. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 12. ijert.org [ijert.org]
- 13. Spectroscopy with computational analysis in virological studies: A decade (2006-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
biological activity screening of novel 7-methoxy-1H-indazole derivatives
An In-Depth Technical Guide to the Biological Activity Screening of Novel 7-Methoxy-1H-Indazole Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[1][2] Indazole-containing molecules are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
While the broader indazole family is well-studied, the specific this compound scaffold represents a comparatively underexplored chemical space.[4] This presents a unique opportunity for identifying novel therapeutic leads. This document outlines a robust, multi-tiered screening cascade designed to thoroughly characterize the biological potential of these novel derivatives, from initial broad-based cytotoxicity assessments to detailed mechanistic and target-based assays.
The strategic approach detailed herein is designed to be a self-validating system, ensuring that each stage of the investigation logically informs the next, maximizing the efficiency of the discovery process and the integrity of the resulting data.
Part 1: A Hierarchical Screening Strategy
A successful screening campaign requires a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and mechanistic studies. This cascade allows for the early deselection of inactive or nonspecifically toxic compounds, focusing resources on the most promising candidates.
Caption: A generalized workflow for bioactive compound discovery.
Part 2: Primary Screening - Antiproliferative and Cytotoxic Activity
The initial and most critical step is to assess the general cytotoxic and antiproliferative effects of the synthesized compounds against a panel of relevant human cancer cell lines. This provides the first indication of potential anticancer activity.[5]
Rationale for Assay Selection
Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods ideal for primary screening. They measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the tetrazolium dye to a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan product that must be dissolved with a solubilizing agent (e.g., DMSO) prior to measurement.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, eliminating the need for a solubilization step and allowing for continuous measurement if desired.[6]
Experimental Protocol: MTT Cell Viability Assay
Materials and Reagents:
-
Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom plates.
-
This compound derivatives dissolved in DMSO.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Multi-channel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds or vehicle control (DMSO). Include a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. These values are then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 7M-IND-01 | 5.2 | 8.1 | 6.5 |
| 7M-IND-02 | 0.8 | 1.2 | 0.9 |
| 7M-IND-03 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.1 | 0.2 | 0.15 |
| Table 1: Hypothetical antiproliferative activity of novel this compound derivatives. |
Part 3: Secondary Screening - Elucidating the Mechanism of Action
Compounds demonstrating potent antiproliferative activity (e.g., 7M-IND-02 in the table above) are advanced to secondary assays to determine their mechanism of action. The primary questions to answer are: Is the compound causing cell cycle arrest, inducing programmed cell death (apoptosis), or both?
A. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry using DNA-binding dyes like Propidium Iodide (PI) is the gold-standard method for analyzing cell cycle distribution.[8][9] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[9][10]
Experimental Protocol: PI Staining for Cell Cycle Analysis
Materials and Reagents:
-
Cells treated with the active indazole derivative for 24-48 hours.
-
Phosphate-Buffered Saline (PBS).
-
70% ice-cold ethanol.
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This permeabilizes the cells. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Scientist's Note: RNase A is crucial because PI can also bind to double-stranded RNA. RNase treatment ensures that the signal comes exclusively from DNA.[11]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to different phases of the cell cycle:
-
G0/G1 Phase: Cells with 2N DNA content.
-
S Phase: Cells with intermediate DNA content (>2N but <4N) as they replicate their DNA.
-
G2/M Phase: Cells with 4N DNA content, having completed DNA replication.
-
Sub-G1 Peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.[9]
An accumulation of cells in a specific phase (e.g., G2/M) following treatment suggests the compound induces cell cycle arrest at that checkpoint.
B. Apoptosis Induction Assays
Apoptosis is a form of programmed cell death that is a common mechanism for anticancer drugs.[12] Several assays can confirm and quantify apoptosis.
This is a cornerstone assay for detecting early and late apoptosis.[13] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[15] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells that have lost membrane integrity (late apoptotic or necrotic cells).[13]
Experimental Protocol: Annexin V/PI Staining
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Treated cells.
-
Flow cytometer.
Procedure:
-
Cell Harvest: Collect cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Data Interpretation: The flow cytometry data is typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rare).
Apoptosis is executed by a family of proteases called caspases.[16] The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[14] Fluorogenic or colorimetric assays can measure the activity of these caspases using a substrate that releases a detectable signal upon cleavage.
Caption: Key events in the extrinsic and intrinsic apoptosis pathways.
Experimental Protocol: Caspase-3/7 Activity Assay
Materials and Reagents:
-
Luminogenic Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).
-
Treated cells in a white-walled 96-well plate.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the indazole derivative as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Interpretation: An increase in luminescence directly correlates with an increase in caspase-3/7 activity, confirming that the compound induces apoptosis through the canonical caspase cascade.
Part 4: Target Deconvolution and Validation
Given that a significant number of approved and investigational indazole derivatives are protein kinase inhibitors, this is a primary target class to investigate.[3][17][18]
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific purified kinase enzyme. They are essential for confirming a direct interaction between the compound and its putative target.
Experimental Protocol: General Kinase Inhibition Assay
Materials and Reagents:
-
Purified recombinant kinase (e.g., FGFR1, Aurora A, Pim-1, based on literature for indazoles).[3][19]
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled [³²P]-ATP or used in a fluorescence/luminescence-based system).
-
Kinase reaction buffer.
-
Test compounds and a known inhibitor as a positive control.
-
Detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or microplate reader for other formats).
Procedure:
-
Reaction Setup: In a microplate or microfuge tube, combine the kinase reaction buffer, the purified kinase enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the peptide substrate and ATP.
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate. In a radioactive assay, this involves measuring the amount of ³²P incorporated into the peptide.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value for the compound against the specific kinase.
| Compound ID | Aurora A IC₅₀ (nM) | Pim-1 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) |
| 7M-IND-02 | 15 | 2500 | 1800 |
| Alisertib | 1.2 | >10,000 | >10,000 |
| Table 2: Hypothetical kinase inhibitory profile of a lead compound benchmarked against a known inhibitor.[20] |
Part 5: Screening for Alternative Biological Activities
To fully characterize the potential of the this compound library, it is prudent to screen for other known activities of the broader indazole class.
A. Anti-inflammatory Activity
Indazole derivatives have reported anti-inflammatory effects.[2] A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) and measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[21]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials and Reagents:
-
RAW 264.7 macrophage cell line.
-
LPS.
-
Griess Reagent.
-
Test compounds.
Procedure:
-
Cell Culture: Plate RAW 264.7 cells and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the indazole derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.
-
Cytotoxicity Check: Concurrently run a viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cell death.[21]
B. Antimicrobial Activity
Screening for antimicrobial activity is typically done using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[22][23]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-well plates.
-
Test compounds.
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds directly in the 96-well plate containing broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.[24]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[23]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 7M-IND-04 | 8 | 64 | 16 |
| 7M-IND-05 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Table 3: Hypothetical antimicrobial activity of novel this compound derivatives. |
Conclusion
This technical guide provides a rigorous, multi-faceted strategy for the biological screening of novel this compound derivatives. By progressing logically from broad antiproliferative screening to detailed mechanistic and target-based assays, researchers can efficiently identify and characterize promising lead compounds. The inclusion of screens for anti-inflammatory and antimicrobial activities ensures a comprehensive evaluation of the therapeutic potential of this novel chemical series. The methodologies and workflows described herein provide a robust foundation for advancing these compounds through the drug discovery pipeline.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. biocompare.com [biocompare.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. biotech.illinois.edu [biotech.illinois.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of 7-Methoxy-1H-Indazole as a Selective Neuronal Nitric Oxide Synthase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO), a critical signaling molecule synthesized by three distinct nitric oxide synthase (NOS) isoforms, plays a dual role in physiology and pathology. The neuronal isoform (nNOS) is particularly implicated in neurodegenerative diseases and neuropathic pain, making its selective inhibition a significant therapeutic goal.[1] This technical guide provides an in-depth examination of 7-methoxy-1H-indazole (7-MI), a potent and selective nNOS inhibitor. We will dissect its mechanism of action, from its precise interactions within the nNOS active site to the structural basis for its isoform selectivity. This document synthesizes findings from molecular modeling and structure-activity relationship studies to offer a comprehensive resource, complete with detailed experimental protocols for its characterization.
The Rationale for Selective nNOS Inhibition
Nitric oxide is a ubiquitous signaling molecule produced by three main NOS isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in central and peripheral neurons, nNOS is involved in synaptic plasticity, neurotransmission, and the central regulation of blood pressure.[2]
-
Endothelial NOS (eNOS or NOS-3): Crucial for cardiovascular homeostasis, mediating vasodilation and blood flow regulation.
-
Inducible NOS (iNOS or NOS-2): Predominantly expressed during immune responses and inflammation.
While NO is essential, its overproduction by nNOS is a key factor in the pathophysiology of various neurological disorders, including stroke, Parkinson's disease, and neuropathic pain.[3][4] Non-selective NOS inhibitors often lead to significant side effects, such as hypertension due to the concurrent inhibition of eNOS.[4][5] This has driven the development of inhibitors with high selectivity for the nNOS isoform, aiming to maximize therapeutic benefit while minimizing adverse cardiovascular effects. This compound emerged from research focused on modifying the 7-position of the indazole nucleus to enhance both potency and selectivity.[3]
Molecular Mechanism of Action: Binding and Inhibition
This compound functions as a competitive inhibitor, binding directly within the active site of nNOS and sterically blocking the access of the natural substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (H4B).[6] Molecular modeling studies, building upon X-ray crystal structures of related indazole inhibitors complexed with NOS isoforms, have elucidated the precise interactions governing its inhibitory activity.[3][7]
Key Interactions in the nNOS Active Site
The inhibitory potency of 7-MI is rooted in a network of specific, high-affinity interactions with key residues in the enzyme's active site:
-
Heme Stacking: The planar indazole ring of 7-MI situates itself over the heme group, engaging in van der Waals and π-stacking interactions. This is a common feature for many indazole-based NOS inhibitors.[3]
-
Hydrogen Bonding with Tryptophan-358: A critical hydrogen bond forms between the N-H group of the indazole ring and the carbonyl oxygen of Tryptophan-358 (Trp358). This interaction acts as a primary anchor, positioning the inhibitor correctly.[3]
-
Interaction with Methionine-360: The methoxy group at position 7 is not merely a steric feature; its oxygen atom forms a hydrogen bond with the peptide NH of Methionine-360 (Met360). This secondary interaction significantly contributes to the compound's high affinity and is a key differentiator from simpler indazoles.[3]
The electron-donating nature of the methoxy group further enhances the inhibitory effect compared to the parent indazole molecule.[3]
Kinetic Profile
Studies on related 7-substituted indazoles have shown that their mechanism is competitive with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (H4B).[6][8] By occupying the active site, 7-MI not only prevents L-arginine from binding but also appears to disrupt the interaction between H4B and the heme group, which is essential for electron transfer during NO synthesis.[7] This dual competitive action contributes to its potent inhibition of the enzyme's NADPH oxidase activity.[6]
Structure-Activity Relationship and Selectivity
The development of 7-MI is a direct result of systematic structure-activity relationship (SAR) studies on the indazole scaffold. The substitution at the 7-position of the indazole ring is critical for high-affinity binding and selectivity.
| Compound | 7-Position Substituent | Relative nNOS Inhibition | Key Insight |
| Indazole | -H | Low[3] | The unsubstituted ring lacks key interactions for potent inhibition. |
| 7-Nitroindazole (7-NI) | -NO₂ | High[6][9] | An electron-withdrawing group that is a potent H-bond acceptor. A well-studied selective nNOS inhibitor.[4][10] |
| 7-Methoxyindazole (7-MI) | -OCH₃ | Very High [3] | An electron-donating group that also acts as an H-bond acceptor, leading to very potent inhibition. |
| Bulky 7-Substituents | e.g., -OC₃H₇ | Decreased[3] | Larger groups introduce steric hindrance, preventing optimal alignment and interaction within the active site.[3] |
The selectivity of indazole derivatives for nNOS over eNOS and iNOS arises from subtle differences in the topology and amino acid composition of the active sites among the isoforms. While the core binding residues are highly conserved, second- and third-shell residues create unique pockets and conformational flexibility.[11] The specific size and electronic properties of the substituent at the 7-position, such as the methoxy group in 7-MI, allow for a more complementary fit into the nNOS active site compared to the more constrained active site of eNOS.
Experimental Protocol: In Vitro nNOS Inhibition Assay
This section provides a detailed methodology for quantifying the inhibitory activity of this compound on nNOS using a standard L-citrulline exclusion assay.
Principle
The activity of nNOS is measured by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline. The positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline by passing the reaction mixture through a cation-exchange resin. The amount of radioactivity in the eluate is proportional to the enzyme activity.
Materials
-
Recombinant human nNOS
-
L-[³H]arginine
-
NADPH
-
Tetrahydrobiopterin (H4B)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
L-arginine (unlabeled)
-
HEPES buffer
-
Dowex AG 50W-X8 cation-exchange resin
-
Test compound (this compound) dissolved in DMSO
-
Scintillation fluid and vials
Step-by-Step Methodology
-
Preparation of Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT and 1 mM EDTA.
-
Preparation of Cofactor/Substrate Mix: In the reaction buffer, prepare a mix containing 2 mM NADPH, 20 µM H4B, 4 mM CaCl₂, and 20 µg/mL calmodulin.
-
Assay Plate Setup:
-
Total Counts: Pipette 25 µL of L-[³H]arginine solution directly into a scintillation vial.
-
Blank (No Enzyme Control): Add 25 µL of reaction buffer.
-
Vehicle (100% Activity Control): Add 25 µL of reaction buffer containing the same percentage of DMSO as the test compound wells.
-
Test Compound: Add 25 µL of 7-MI solution at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Enzyme Addition: To all wells except the "Total Counts" and "Blank," add 50 µL of the cofactor/substrate mix. Then add 25 µL of a pre-diluted nNOS enzyme solution to initiate the reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Separation of L-Citrulline:
-
Prepare columns with 1 mL of Dowex AG 50W-X8 resin, pre-equilibrated with the stop buffer.
-
Apply the entire reaction mixture from each well onto a separate column.
-
Elute the L-[³H]citrulline with 2 mL of water directly into scintillation vials. The L-[³H]arginine remains bound to the resin.
-
-
Quantification: Add 10 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 7-MI relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound stands as a highly potent inhibitor of neuronal nitric oxide synthase, a testament to the success of rational drug design based on SAR principles. Its mechanism of action is well-defined by its specific interactions within the nNOS active site, particularly the hydrogen bonds formed by its indazole N-H and 7-methoxy groups. This compound, and others in its class, serve as critical pharmacological tools for investigating the role of nNOS in neurological function and disease. Future research will likely focus on optimizing the pharmacokinetic properties of such inhibitors to improve their in vivo efficacy and translational potential for treating neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Methoxy-1H-indazole: A Detailed Protocol for Researchers
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3] 7-Methoxy-1H-indazole, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. Its methoxy-substituted benzene ring offers a site for further functionalization, allowing for the fine-tuning of a molecule's pharmacological profile.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the classical and robust approach of diazotization of an appropriately substituted aniline followed by intramolecular cyclization. We will delve into the mechanistic underpinnings of this reaction, offering insights into the rationale behind each procedural step to ensure both reproducibility and a deeper understanding of the chemical transformation.
Synthetic Strategy: The Diazotization-Cyclization Approach
The chosen synthetic route for this compound involves a two-step sequence starting from the readily available 2-amino-3-methoxybenzoic acid. This strategy is advantageous due to its reliability and the commercial availability of the starting material.
The overall transformation can be visualized as follows:
Caption: Synthetic workflow for this compound.
Mechanistic Insight: The Chemistry Behind the Transformation
The synthesis hinges on the formation of a diazonium salt from the starting aminobenzoic acid. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[4][5][6][7] The resulting diazonium salt is a versatile intermediate.
In the subsequent step, a reducing agent, such as sodium sulfite, facilitates the reduction of the diazonium group and promotes the intramolecular cyclization to form the indazole ring. The final step involves the decarboxylation of the resulting carboxylic acid to yield the target molecule, this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of potentially hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |
| 2-Amino-3-methoxybenzoic Acid | 6343-73-3 | C₈H₉NO₃ | Major chemical suppliers |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | Major chemical suppliers |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | Major chemical suppliers |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | Major chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Major chemical suppliers |
| Brine (saturated NaCl solution) | N/A | NaCl in H₂O | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Major chemical suppliers |
| Quinoline | 91-22-5 | C₉H₇N | Major chemical suppliers |
| Copper(I) Oxide (Cu₂O) | 1317-39-1 | Cu₂O | Major chemical suppliers |
Step-by-Step Procedure
Part 1: Diazotization and Cyclization to form this compound-3-carboxylic acid
-
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-methoxybenzoic acid (10.0 g, 54.6 mmol) in 100 mL of water.
-
Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL) to the stirred suspension. A fine, white precipitate of the amine hydrochloride salt may form.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (4.1 g, 59.4 mmol) in 20 mL of water dropwise from the dropping funnel over a period of 30 minutes. Ensure the tip of the dropping funnel is below the surface of the reaction mixture. Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.
-
Reductive Cyclization: In a separate 500 mL beaker, prepare a solution of sodium sulfite (20.7 g, 164.2 mmol) in 100 mL of water and cool it to 10 °C. Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The addition should be controlled to maintain the temperature below 20 °C.
-
pH Adjustment and Precipitation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate of this compound-3-carboxylic acid will form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to a constant weight.
Part 2: Decarboxylation to this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dried this compound-3-carboxylic acid (from the previous step) with quinoline (50 mL) and a catalytic amount of copper(I) oxide (0.5 g).
-
Heating: Heat the reaction mixture to 220-230 °C with stirring. The evolution of carbon dioxide should be observed. Maintain this temperature until the gas evolution ceases (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of 2M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts and wash them sequentially with 1M hydrochloric acid (2 x 100 mL) to remove residual quinoline, followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a solid.
Characterization Data
| Compound | Molecular Weight | Appearance | Expected ¹H NMR Signals (in CDCl₃) |
| This compound | 148.16 g/mol | Off-white to pale yellow solid | δ ~10.5 (br s, 1H, NH), 8.0-8.2 (d, 1H), 7.0-7.2 (m, 2H), 6.7-6.9 (d, 1H), 3.9-4.0 (s, 3H, OCH₃) |
Troubleshooting and Key Considerations
-
Temperature Control during Diazotization: Maintaining a low temperature (0-5 °C) during the diazotization step is critical. Higher temperatures can lead to the decomposition of the diazonium salt and the formation of unwanted side products.
-
Rate of Addition: The dropwise addition of the sodium nitrite solution is crucial to control the exothermic reaction and prevent a dangerous buildup of nitrous acid.
-
Purity of Starting Material: The purity of the 2-amino-3-methoxybenzoic acid will directly impact the yield and purity of the final product.
-
Efficient Removal of Quinoline: The acidic washes during the work-up are essential for the complete removal of the high-boiling quinoline solvent.
Conclusion
The protocol detailed above provides a reliable and well-established method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of the indazole scaffold ensures that robust synthetic methods for its derivatives will continue to be of high interest to the scientific community.
References
- 1. jocpr.com [jocpr.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 7-Methoxy-1H-Indazole in Modern Medicinal Chemistry: A Guide for Researchers
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. Among the various substituted indazoles, the 7-methoxy-1H-indazole moiety has emerged as a scaffold of particular interest, offering distinct advantages in terms of target engagement and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing this compound in drug discovery programs.
The Indazole Scaffold: A Foundation for Therapeutic Innovation
Indazoles are recognized for their ability to mimic the purine ring system, a key component of ATP, making them particularly effective as kinase inhibitors.[3] This bioisosteric relationship allows indazole-based compounds to competitively bind to the ATP-binding site of kinases, thereby modulating their activity. Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[2][4] The indazole structure provides a rigid framework that can be functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties of this compound
The introduction of a methoxy group at the 7-position of the indazole ring imparts specific physicochemical characteristics that can be leveraged in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| CAS Number | 133841-05-1 | [5] |
| Predicted LogP | 1.5 - 2.0 | ChemDraw Estimation |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The methoxy group, being a moderate electron-donating group, can influence the electronic distribution within the indazole ring system. Furthermore, it can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins. Its presence can also impact the molecule's lipophilicity and metabolic stability, key parameters in optimizing drug-like properties.
Synthesis of this compound and Derivatives
Protocol: Synthesis of a 7-Substituted Indazole (Conceptual Workflow)
This protocol is a conceptual adaptation based on established methods for indazole synthesis.[6][7] Researchers should optimize conditions for the specific synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methoxy-1H-Indazole in Neurodegenerative Disease Research
For: Researchers, scientists, and drug development professionals in neurodegeneration.
Introduction: The Emerging Potential of 7-Methoxy-1H-Indazole in Neurotherapeutics
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing challenge to global health. A common thread weaving through the complex pathophysiology of these disorders is a triad of neuroinflammation, oxidative stress, and dysregulated kinase signaling, which collectively drive progressive neuronal loss and cognitive decline.[1][2] The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory and kinase inhibitory properties.[3][4] This guide focuses on a specific derivative, this compound, outlining its potential applications and providing detailed protocols for its investigation as a therapeutic candidate in neurodegenerative disease research.
The rationale for investigating this compound stems from the established neuroprotective activities of related indazole compounds. For instance, various indazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key mediator of neuronal apoptosis, and as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease.[4][5][6] Furthermore, indazole-bearing compounds have been developed as selective monoamine oxidase B (MAO-B) inhibitors, which can reduce oxidative stress and offer neuroprotection.[7] The methoxy group at the 7-position of the indazole ring can be a critical determinant of biological activity and pharmacokinetic properties, potentially enhancing cell permeability and target engagement.
These application notes will provide a comprehensive framework for researchers to explore the therapeutic potential of this compound, from initial cell-based neuroprotection assays to more mechanistic studies targeting key enzymes and pathways implicated in neurodegeneration.
Part 1: Foundational In Vitro Neuroprotection and Cytotoxicity Assays
A crucial first step in evaluating any potential neurotherapeutic agent is to assess its ability to protect neurons from toxic insults relevant to neurodegenerative diseases, while also ensuring the compound itself is not toxic to the cells. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for these initial studies due to its neuronal characteristics upon differentiation.[8][9][10]
Assessment of Neuroprotective Effects against Amyloid-β Toxicity
Rationale: Amyloid-beta (Aβ) peptide aggregation is a hallmark of Alzheimer's disease and is known to induce neuronal cytotoxicity through oxidative stress and inflammatory pathways.[1] This assay will determine if this compound can protect SH-SY5Y cells from Aβ-induced cell death.
Experimental Workflow:
Caption: Workflow for Aβ-induced neurotoxicity assay.
Detailed Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Pre-treatment: Replace the culture medium with serum-free medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., a known neuroprotective agent). Incubate for 2 hours.
-
Toxicity Induction: Prepare aggregated Aβ(1-42) oligomers. Add the Aβ oligomers to the wells to a final concentration of 10 µM.[11] Do not add Aβ to the control wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the results as a dose-response curve to determine the EC50 of the neuroprotective effect.
Cytotoxicity Assessment
Rationale: It is essential to determine the concentration range at which this compound is non-toxic to neuronal cells. This is typically done in parallel with neuroprotection assays.
Detailed Protocol:
-
Follow steps 1-3 from the neuroprotection protocol.
-
Treatment: Treat the cells with the same range of concentrations of this compound as in the neuroprotection assay, but without the addition of a neurotoxin.
-
Incubation: Incubate for 24-48 hours.
-
MTT Assay: Perform the MTT assay as described above.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration).
| Parameter | Description |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Neurotoxin | Amyloid-beta (1-42) oligomers |
| Assay | MTT for cell viability |
| Endpoint | Neuroprotection (EC50), Cytotoxicity (CC50) |
Part 2: Mechanistic Assays - Target Engagement and Pathway Analysis
Based on the activities of related indazole compounds, this compound may exert its neuroprotective effects through the inhibition of specific kinases or enzymes involved in neurodegenerative pathways.
JNK3 Kinase Inhibition Assay
Rationale: JNK3 is predominantly expressed in the brain and its activation is a key step in the apoptotic cascade in neurons.[12] Inhibition of JNK3 is a promising strategy for neuroprotection.
Caption: Workflow for JNK3 kinase inhibition assay.
Detailed Protocol (Adapted from ADP-Glo™ Kinase Assay): [5][12][13][14]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of recombinant JNK3 enzyme in kinase buffer.
-
Prepare a mixture of the kinase substrate (e.g., c-Jun peptide) and ATP.
-
-
Reaction Setup (in a 384-well plate):
-
Add 2 µL of the diluted this compound or vehicle control.
-
Add 2 µL of the diluted JNK3 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to JNK3 activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
MAO-B Inhibition Assay
Rationale: MAO-B is involved in the degradation of dopamine, a process that generates oxidative stress. Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[15]
Detailed Protocol (Fluorometric): [16][17][18][19]
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent and prepare serial dilutions.
-
Reconstitute MAO-B enzyme, substrate, and developer according to the kit manufacturer's instructions.
-
-
Assay Protocol (in a 96-well black plate):
-
Add 10 µL of the diluted test compound, inhibitor control (e.g., Selegiline), or vehicle to the respective wells.
-
Prepare the MAO-B enzyme solution and add 50 µL to each well.
-
Incubate for 10 minutes at 37°C.
-
Prepare the MAO-B substrate solution and add 40 µL to each well to initiate the reaction.
-
-
Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10-40 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and IC50 value for this compound.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by nNOS contributes to excitotoxicity and neuronal damage. Inhibition of nNOS is a potential neuroprotective strategy.
Detailed Protocol (Colorimetric): [20][21][22][23]
-
Sample Preparation: Prepare lysates from neuronal cells or use purified nNOS enzyme.
-
Reaction Setup:
-
In a 96-well plate, add the sample (cell lysate or purified enzyme).
-
Add the test compound (this compound) at various concentrations.
-
Include a positive inhibitor control.
-
-
Incubation: Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add a reaction mix containing the NOS substrate (L-arginine) and cofactors.
-
Incubation: Incubate for 60 minutes at 37°C.
-
NO Detection: Add Griess reagents to detect the nitrite produced from NO oxidation.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percent inhibition of nNOS activity and determine the IC50 value.
| Target | Assay Principle | Typical Endpoint |
| JNK3 | Luminescence (ADP production) | IC50 |
| MAO-B | Fluorescence (H2O2 production) | IC50 |
| nNOS | Colorimetric (Nitrite detection) | IC50 |
Part 3: Assessment of Anti-Neuroinflammatory Activity
Neuroinflammation, mediated by activated microglia and astrocytes, is a key driver of neurodegeneration.[24] Evaluating the ability of this compound to suppress inflammatory responses in glial cells is therefore critical.
Inhibition of Nitric Oxide Production in Microglia
Rationale: Activated microglia produce large amounts of nitric oxide, a pro-inflammatory and neurotoxic molecule. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 cell line).
Caption: Workflow for assessing inhibition of NO production.
Detailed Protocol:
-
Cell Culture: Culture BV2 microglial cells and seed them in a 96-well plate. Allow cells to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours.[24]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percent inhibition of NO production.
Measurement of Pro-inflammatory Cytokines
Rationale: Activated microglia also release pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to neuronal damage.
Detailed Protocol (ELISA): [24]
-
Follow steps 1-3 of the nitric oxide inhibition protocol.
-
Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curve and calculate the percent inhibition by this compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for neurodegenerative diseases. Positive results from these in vitro assays, demonstrating neuroprotective, kinase/enzyme inhibitory, and anti-inflammatory activities, would provide a strong rationale for advancing this compound to more complex studies, including in vivo models of Alzheimer's, Parkinson's, or other neurodegenerative disorders. Further investigations could also explore its effects on other relevant pathways, such as tau phosphorylation and oxidative stress, to build a comprehensive profile of its therapeutic potential.
References
- 1. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipv.it [iris.unipv.it]
- 8. benchchem.com [benchchem.com]
- 9. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 10. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. content.abcam.com [content.abcam.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
7-methoxy-1H-indazole as a fragment for kinase inhibitor design
Application Note & Protocols
Topic: 7-Methoxy-1H-indazole as a Versatile Fragment for Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Introduction: The Strategic Role of the Indazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its steric and electronic properties that facilitate favorable interactions within the ATP-binding pocket of many kinases.[2][3][4] Specifically, the bicyclic indazole system can mimic the adenine core of ATP, and its hydrogen bond donor and acceptor capabilities are crucial for anchoring inhibitors to the kinase hinge region.[5]
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBLD identifies low-molecular-weight fragments (typically < 300 Da) that bind to the target protein with low affinity.[6][7] These fragments serve as starting points for optimization into potent and selective lead compounds.[8] The this compound fragment is an excellent candidate for FBLD campaigns against kinases. The methoxy group at the 7-position can provide an additional interaction point or be used to modulate the physicochemical properties of the resulting inhibitors, such as solubility and metabolic stability.[9]
This guide provides a comprehensive overview of the application of this compound in kinase inhibitor design, including its synthesis, its use in a fragment-based discovery workflow, and a detailed protocol for assessing the inhibitory activity of derived compounds.
Section 1: Physicochemical Properties and Synthesis of this compound
A successful fragment must possess appropriate physicochemical properties to ensure it is a good starting point for optimization. These properties are often described by the "Rule of Three":
| Property | Value for this compound | "Rule of Three" Guideline |
| Molecular Weight | 148.16 g/mol [10] | < 300 Da |
| cLogP | ~2.0 (estimated) | < 3 |
| Hydrogen Bond Donors | 1[10] | ≤ 3 |
| Hydrogen Bond Acceptors | 2[10] | ≤ 3 |
| Rotatable Bonds | 1[10] | ≤ 3 |
Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragments.[6][8]
Protocol 1: Synthesis of this compound
While there are multiple synthetic routes to indazoles[11], a common approach involves the cyclization of an appropriately substituted aniline derivative. The following protocol is a generalized procedure based on established chemical principles.
Materials:
-
2-Bromo-6-methyl-4-methoxyaniline hydrobromide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate (NaOAc)
-
2-Methyl-2-propanethiol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide (t-BuOK)
-
Diethyl ether
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure: [12]
-
Diazotization: Suspend 2-bromo-6-methyl-4-methoxyaniline hydrobromide in 8M HCl at 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C. After 10 minutes, neutralize the solution with solid sodium acetate to a pH of 4-5.
-
Thiol Addition: In a separate flask, dissolve 2-methyl-2-propanethiol in ethanol at 0°C. Add the diazotized solution dropwise to the thiol solution. Stir the resulting mixture for 30 minutes at 0°C.
-
Work-up and Extraction: Pour the reaction mixture into ice water and extract twice with diethyl ether. Wash the combined organic layers with water and brine, then dry over magnesium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the residue in DMSO. In a separate flask, prepare a solution of potassium tert-butoxide in DMSO in a cold water bath (~10°C). Transfer the residue-DMSO solution to the potassium tert-butoxide solution via cannula.
-
Final Work-up: After 30 minutes, pour the reaction mixture into an ice/concentrated HCl mixture. Extract the resulting mixture twice with dichloromethane. Wash the combined organic layers with water (3x) and brine, dry over magnesium sulfate, and concentrate. The crude product can then be purified by preparative HPLC or column chromatography to yield this compound.
Section 2: Application in Fragment-Based Lead Discovery (FBLD)
The FBLD workflow is an iterative process that begins with the identification of weakly binding fragments and progresses to the development of potent, drug-like molecules.
FBLD Workflow using this compound
Caption: A generalized workflow for Fragment-Based Lead Discovery (FBLD).[7][13]
Fragment Elaboration and Structure-Activity Relationship (SAR)
Once this compound is identified as a binder to a target kinase, the next step is to improve its potency and selectivity through chemical modification. This process, known as "fragment growing" or "elaboration," is guided by understanding the structure-activity relationship (SAR).[8][14]
For many kinases, the indazole N1-H forms a crucial hydrogen bond with the hinge region of the ATP binding site. Modifications are typically explored at the 3, 4, 5, and 6 positions to extend into nearby pockets and form additional interactions.
Example SAR Table for Indazole-Based Kinase Inhibitors
The following table illustrates a hypothetical SAR for derivatives of this compound against a target kinase, such as Aurora Kinase or AXL Receptor Tyrosine Kinase.[2][15]
| Compound ID | R-group at C3-position | Target Kinase IC₅₀ (nM) | Notes |
| 1 (Fragment) | -H | >10,000 | Initial fragment hit. |
| 2 | -Phenyl | 1,500 | Simple aromatic addition explores a hydrophobic pocket. |
| 3 | -3-aminophenyl | 450 | Amino group may form a new hydrogen bond. |
| 4 | -3-(methylsulfonamido)phenyl | 85 | Sulfonamide group acts as a hydrogen bond acceptor/donor. |
| 5 | -3-(methylsulfonamido)-4-methylphenyl | 25 | Additional methyl group improves hydrophobic packing. |
This is a representative table; actual values will vary depending on the specific kinase and inhibitor series.
Section 3: Protocol for In Vitro Kinase Inhibition Profiling
To evaluate the potency of newly synthesized inhibitors, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16][17][18]
Protocol 2: ADP-Glo™ Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound (e.g., a derivative of this compound) against a specific protein kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase (e.g., Aurora A)
-
Kinase-specific substrate (e.g., Kemptide)
-
ATP
-
Test compound stock solution (in DMSO)
-
Kinase reaction buffer (specific to the kinase)
-
384-well white assay plates
-
Plate-reading luminometer
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in kinase reaction buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stopping the Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable fragment for the design of novel kinase inhibitors. Its favorable physicochemical properties and its ability to form key interactions in the ATP-binding site make it an excellent starting point for FBLD campaigns.[2][3] The strategic elaboration of this scaffold, guided by SAR and structural biology, can lead to the development of potent and selective drug candidates targeting a wide range of kinases involved in human disease.[20][21][22] The protocols and workflows outlined in this guide provide a solid foundation for researchers to effectively utilize this privileged scaffold in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 7. onenucleus.com [onenucleus.com]
- 8. biosolveit.de [biosolveit.de]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the 7-methoxy-1H-indazole scaffold
An In-Depth Technical Guide to the Functionalization of the 7-Methoxy-1H-Indazole Scaffold
Abstract
The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals.[1][2] Its bioisosteric relationship with indole, coupled with its unique electronic properties and hydrogen bonding capabilities, makes it a highly sought-after motif in drug design.[3] This guide focuses specifically on the this compound scaffold, a key intermediate whose strategic methoxy substitution at the C7 position profoundly influences its reactivity and provides a crucial anchor point in the synthesis of targeted therapies like the tyrosine kinase inhibitor, Pazopanib.[4][5] We will explore the primary avenues for its synthetic diversification: regioselective N-functionalization, direct C-H functionalization, and strategic halogenation followed by cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying scientific rationale to empower intelligent experimental design.
Part 1: Navigating the Regioselectivity of N-Functionalization
Scientific Rationale: A primary challenge in the functionalization of the 1H-indazole scaffold is controlling the regioselectivity of substitution at the two nucleophilic nitrogen atoms, N-1 and N-2.[6] The outcome of N-alkylation or N-arylation is a delicate balance between thermodynamic and kinetic control.[3][7] The 1H-indazole tautomer is generally the more thermodynamically stable form.[6][8] Consequently, reaction conditions that permit equilibration, such as higher temperatures or specific solvent/base combinations, tend to favor the N-1 substituted product.[3] Conversely, kinetically controlled conditions may favor the N-2 product. The steric and electronic nature of substituents on the indazole ring, particularly at the C7 position, plays a critical role. The 7-methoxy group, while electron-donating, also introduces steric bulk that can hinder substitution at the adjacent N-1 position, a factor that must be carefully considered when planning a synthesis.[3][9]
Workflow for Selecting N-Alkylation Conditions
Caption: Decision workflow for regioselective N-alkylation of indazoles.
Protocol 1: Regioselective N-1 Alkylation via Thermodynamic Control
This protocol is optimized to favor the formation of the more stable N-1 alkylated regioisomer by using conditions that promote thermodynamic equilibrium. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been demonstrated to provide excellent N-1 selectivity.[3][9]
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Suspend the indazole in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium indazolide salt will be observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature overnight, or gently heat to 50 °C if the alkylating agent is less reactive. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.
| C3-Substituent | Alkylating Agent | Conditions | N-1:N-2 Ratio | Yield (%) | Reference |
| H | Pentyl Bromide | NaH, THF | >95:5 | ~90% | [3][9] |
| -CO₂Me | Benzyl Bromide | NaH, THF | >99:1 | High | [3] |
| -tBu | Methyl Iodide | NaH, THF | >99:1 | High | [3] |
Protocol 2: Regioselective N-2 Alkylation via Brønsted Acid Catalysis
Achieving high selectivity for the N-2 position often requires bypassing the thermodynamic pathway. A highly effective modern method involves the use of a Brønsted acid catalyst like triflic acid (TfOH) with diazo compounds, which provides excellent yields and regioselectivity for the N-2 product under metal-free conditions.[10]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve the this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add triflic acid (TfOH, 0.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-2 alkylated indazole.
| Indazole Substrate | Diazo Compound | N-2:N-1 Ratio | Yield (%) | Reference |
| 1H-Indazole | Ethyl Diazoacetate | >99:1 | 95% | [10] |
| 5-Nitro-1H-indazole | Diphenyldiazomethane | >99:1 | 92% | [10] |
| 6-Chloro-1H-indazole | Ethyl Diazoacetate | >99:1 | 96% | [10] |
Part 2: Direct C-H Functionalization of the Indazole Core
Scientific Rationale: Direct C–H functionalization has emerged as a powerful, atom-economical strategy for elaborating heterocyclic scaffolds, minimizing the need for pre-functionalized starting materials.[11][12] For the indazole ring, the C3 position is the most electronically activated and sterically accessible site for electrophilic attack and metal-catalyzed C-H activation.[13] Palladium catalysis, in particular, has been extensively utilized to forge new carbon-carbon and carbon-heteroatom bonds at this position.[14][15] These reactions often proceed via an N-directing group strategy or through the inherent reactivity of the C3-H bond, especially on N-protected indazoles.
Protocol 3: Palladium-Catalyzed Direct C3-Arylation of N-Protected Indazole
This protocol provides a general framework for the direct arylation at the C3 position. N-protection is typically required to prevent competitive N-arylation and to modulate the electronic properties of the substrate. A pivaloyl or Boc group can be suitable.
Experimental Protocol:
-
Preparation: To an oven-dried Schlenk tube, add the N-protected this compound (1.0 equiv), the aryl halide (e.g., aryl bromide, 1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable ligand (e.g., SPhos, 0.1 equiv).
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.5 equiv).
-
Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane or toluene). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to afford the C3-arylated indazole. Subsequent deprotection can be performed if the free NH-indazole is the target.
Catalytic Cycle for Pd-Catalyzed C-H Activation
Caption: Generalized catalytic cycle for direct C-H arylation.
Part 3: Halogenation as a Gateway to Cross-Coupling
Scientific Rationale: The introduction of a halogen atom onto the indazole scaffold is a cornerstone strategy in synthetic chemistry.[13] Halogenated indazoles, particularly bromo- and iodo-derivatives, are exceptionally versatile intermediates for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[8][16][17] This two-step approach (halogenation followed by cross-coupling) offers a robust and highly modular route to complex derivatives. The C3 position is the most common site for electrophilic halogenation.[13][18]
Protocol 4: Regioselective C3-Iodination
This protocol describes a highly efficient method for introducing an iodine atom at the C3 position, creating a key intermediate for subsequent coupling reactions.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, 2.2 equiv) to the solution and stir for 20 minutes at room temperature.
-
Iodination: Add a solution of iodine (I₂, 1.1 equiv) in DMF dropwise to the mixture.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into a solution of sodium thiosulfate (Na₂S₂O₃) in water to quench excess iodine.
-
Isolation: The product often precipitates from the aqueous mixture. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract with ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 5: Suzuki-Miyaura Cross-Coupling of 3-Iodo-7-methoxy-1H-indazole
This protocol details the palladium-catalyzed coupling of the C3-iodinated intermediate with a boronic acid to form a new C-C bond, a reaction of immense importance in drug discovery.[17]
Experimental Protocol:
-
Preparation: In a microwave vial or Schlenk tube, combine 3-iodo-7-methoxy-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly with argon for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture. If using microwave irradiation, heat to 100-140 °C for 15-60 minutes. For conventional heating, stir at 80-100 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the C3-arylated product.
Halogenation to Cross-Coupling Synthetic Workflow
Caption: Two-step strategy for C3-functionalization.
Conclusion
The this compound scaffold is a synthetically tractable and highly valuable building block for modern drug discovery. Mastery of its functionalization requires a nuanced understanding of regioselectivity and the strategic application of both classical and modern synthetic methodologies. By carefully selecting conditions to control N-alkylation, employing atom-economical direct C-H activation, or utilizing the robust halogenation/cross-coupling sequence, researchers can efficiently generate diverse libraries of novel compounds. The protocols and rationales presented herein provide a validated foundation for the exploration and exploitation of this important pharmacophore in the pursuit of new therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 7-methoxy-1H-indazole
Abstract
This application note provides detailed protocols for the quantitative analysis of 7-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis.[1] Three distinct analytical methods are presented: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method, and a rapid, straightforward UV-Vis spectrophotometric method. Each protocol is designed to deliver accurate and precise quantification, suitable for quality control, stability testing, and research applications. Furthermore, this document outlines a comprehensive validation strategy for the HPLC method, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4]
Introduction: The Significance of this compound Quantification
This compound is a pivotal heterocyclic building block in the synthesis of a variety of biologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas.[1] Consequently, the accurate and reliable quantification of this intermediate is critical for ensuring the purity, potency, and safety of final drug products. Process chemists rely on precise measurements to optimize reaction yields and minimize impurities, while quality control laboratories require robust methods to verify that the material meets stringent specifications. This guide provides field-proven methodologies to address these analytical challenges, ensuring a high degree of confidence in the obtained results.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| CAS Number | 133841-05-1 | [5][6][7] |
| Molecular Formula | C₈H₈N₂O | [7] |
| Molecular Weight | 148.16 g/mol | [5][7] |
| Appearance | Typically a solid | - |
| General Solubility | Soluble in organic solvents like methanol, acetonitrile | [8] |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC is the premier method for the quantification of this compound due to its high resolution, sensitivity, and specificity. The polarity of the indazole core, combined with the methoxy group, makes it well-suited for separation on a C18 stationary phase.[9]
Rationale for Method Design
-
Stationary Phase: A C18 column is selected for its hydrophobic interaction with the aromatic indazole ring, providing good retention and separation from potential impurities.[9] Columns with aqueous stability (e.g., ODS-AQ) are recommended to handle highly aqueous mobile phases without phase collapse, ensuring method robustness.[10]
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. The addition of a small percentage of formic or acetic acid is critical to control the ionization state of the indazole, leading to improved peak shape and reproducibility.[11][12][13]
-
Detection: Based on the UV-Vis absorption spectra of similar indazole derivatives, which show significant absorbance in the 250-310 nm range, a detection wavelength of 280 nm is chosen to provide a good balance of sensitivity and selectivity.[14]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Materials:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Sample Preparation Workflow:
Caption: Workflow for HPLC sample preparation.
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
-
Sample Preparation: Prepare unknown samples by dissolving them in methanol and diluting them with the initial mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
Method Validation Protocol (ICH Q2(R2) Framework)
A validation protocol must be established to demonstrate that the analytical procedure is fit for its intended purpose.[3][4]
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of this compound. Peak purity should pass. |
| Linearity | Analyze a minimum of five concentrations across the range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[6] y-intercept should be insignificant. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration.[5][6] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0-102.0%.[15] |
| Precision | Repeatability (Intra-assay): Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat repeatability on a different day with a different analyst. | RSD ≤ 2.0% for repeatability.[2][6] RSD ≤ 2.0% for intermediate precision. |
| LOD | Based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response and the slope of the calibration curve. | Detectable and identifiable. |
| LOQ | Based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response and the slope of the calibration curve. | Quantifiable with acceptable accuracy and precision. |
| Robustness | Deliberately vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an orthogonal technique for quantification and impurity profiling, particularly for volatile and thermally stable compounds. While this compound has a polar N-H group that can cause peak tailing, it is generally amenable to GC analysis. Derivatization can be employed to improve peak shape and thermal stability.[16][17][18]
Rationale for Method Design
-
Derivatization: Silylation is a common technique to improve the volatility and reduce the polarity of compounds with active hydrogens.[18] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective for derivatizing the N-H group of the indazole.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a wide range of aromatic compounds.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity by monitoring characteristic fragment ions of the derivatized analyte.
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
Materials:
-
This compound reference standard
-
BSTFA with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) - ions to be determined from a full scan of the derivatized standard |
Derivatization and Analysis Workflow:
Caption: Workflow for GC-MS sample preparation and analysis.
Procedure:
-
Prepare standard or sample solutions in an anhydrous solvent like pyridine or acetonitrile at approximately 1 mg/mL.
-
In a sealed vial, add 100 µL of the sample/standard solution and 100 µL of BSTFA + 1% TMCS.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injecting into the GC-MS.
Tertiary Method: UV-Vis Spectrophotometry
For a rapid, high-throughput estimation of concentration, particularly in pure samples, UV-Vis spectrophotometry is a viable option. This method is less specific than chromatography but is simple and fast.
Experimental Protocol: UV-Vis
Instrumentation:
-
UV-Vis Spectrophotometer (dual beam recommended)
Materials:
-
This compound reference standard
-
Methanol (UV grade)
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, this is expected to be in the 280-300 nm region.[14]
-
Prepare Standards: Prepare a series of standard solutions in methanol covering a linear absorbance range (typically 0.1 to 1.0 AU).
-
Calibration: Measure the absorbance of each standard at λmax and construct a calibration curve.
-
Sample Analysis: Prepare the unknown sample in methanol, ensuring its absorbance falls within the calibration range. Measure its absorbance and calculate the concentration using the calibration curve.
Conclusion
This application note details three robust methods for the quantification of this compound. The primary HPLC-UV method, when fully validated according to the provided ICH Q2(R2) protocol, is suitable for rigorous quality control and regulatory submissions. The GC-MS and UV-Vis methods serve as valuable orthogonal and screening techniques, respectively. The selection of the most appropriate method will depend on the specific application, required level of accuracy and specificity, and available instrumentation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. mournetrainingservices.com [mournetrainingservices.com]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. organomation.com [organomation.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. researchgate.net [researchgate.net]
- 18. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Application Notes and Protocols for the In Vitro Biological Characterization of 7-methoxy-1H-indazole
Introduction: Unveiling the Biological Potential of 7-methoxy-1H-indazole
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antitumor, and kinase inhibitory effects.[1][2] this compound, as a member of this versatile class, represents a promising candidate for drug discovery efforts. However, its specific biological targets and mechanism of action remain to be fully elucidated. This guide provides a comprehensive suite of in vitro biological assays designed to systematically characterize the activity of this compound.
These protocols are structured to guide researchers from initial broad-spectrum screening to more focused mechanistic studies. The experimental designs emphasize scientific rigor, incorporating self-validating systems and explaining the causality behind critical steps. This ensures the generation of reliable and reproducible data, which is paramount for advancing drug development programs.
Physicochemical Properties and Compound Handling
Accurate and reproducible in vitro data begins with the proper handling of the test compound. The physicochemical properties of this compound, particularly its solubility, will dictate the design of all subsequent assays.
Solubility and Stock Solution Preparation
Given that many heterocyclic small molecules exhibit limited aqueous solubility, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 148.16 g/mol , weigh 1.48 mg.
-
Solubilization: Add the calculated volume of anhydrous, cell culture-grade DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
| Property | Estimated Value/Recommendation | Source/Basis |
| Molecular Formula | C₈H₈N₂O | Calculated |
| Molecular Weight | 148.16 g/mol | Calculated |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Based on common practice for indazole derivatives and other small molecule inhibitors.[3] |
| Stock Concentration | 10-50 mM | Standard practice for high-throughput screening and subsequent serial dilutions. |
| Storage | -20°C or -80°C, protected from light | To maintain compound integrity and prevent degradation. |
Tier 1: Foundational Screening Assays
The initial tier of assays is designed to provide a broad overview of the compound's biological activity, determining its general cytotoxicity and identifying potential target classes. This data is crucial for guiding further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This is a critical first step to determine the concentration range of this compound that is non-toxic to cells, which is essential for interpreting the results of subsequent cell-based assays.
Scientific Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Broad-Spectrum Kinase Panel Screening
The indazole scaffold is a common feature in many kinase inhibitors.[3] Therefore, a logical step in the characterization of this compound is to screen it against a broad panel of kinases. This will identify potential primary targets and assess the compound's selectivity.
Approach: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases. The activity of each kinase is measured, and the percentage of inhibition by the compound is reported.
| Parameter | Recommendation | Rationale |
| Assay Format | Radiometric or fluorescence-based assays. | These are the standard, high-throughput methods used for kinase profiling.[7] |
| Kinase Panel | A diverse panel representing all major branches of the human kinome. | To obtain a comprehensive selectivity profile and identify potential off-target effects.[7] |
| ATP Concentration | At or near the Km value for each kinase. | For ATP-competitive inhibitors, this provides a more physiologically relevant measure of potency.[8] |
| Data Output | Percentage of inhibition at the tested concentration(s). | Allows for the identification of "hits" (kinases that are significantly inhibited) for follow-up studies. |
Tier 2: Mechanistic and Target Validation Assays
Once primary screening has identified a potential biological activity (e.g., cytotoxicity or inhibition of specific kinases), the next tier of assays aims to validate these findings and elucidate the underlying mechanism of action.
In Vitro Kinase Inhibition Assay (Biochemical)
If the broad-spectrum screen identifies specific kinases that are inhibited by this compound, a follow-up biochemical assay is required to confirm this activity and determine the compound's potency (IC50).
Scientific Principle: A variety of assay formats can be used, including radiometric assays that measure the incorporation of radiolabeled phosphate ([γ-³²P]-ATP) into a substrate, or fluorescence-based assays (e.g., TR-FRET).[9][10] The principle is to measure the kinase's enzymatic activity in the presence of varying concentrations of the inhibitor.
Protocol: General In Vitro Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).[9] Prepare solutions of the purified kinase, the substrate (a specific peptide or protein), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in the reaction buffer.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and the diluted compound (or vehicle control). Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA or denaturing the enzyme). Detect the phosphorylated substrate using the chosen method (e.g., phosphorimaging for radiometric assays, or a fluorescence plate reader for TR-FRET assays).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Inhibition of a kinase signaling pathway.
GPCR Signaling Assays
Indazole derivatives have been reported to modulate various signaling pathways, some of which may be initiated by G protein-coupled receptors (GPCRs).[3] Therefore, it is prudent to investigate whether this compound interacts with this major class of drug targets.
Protocol 1: Radioligand Binding Assay
This assay determines if the compound can displace a known radiolabeled ligand from a specific GPCR, indicating direct binding to the receptor.[11][12]
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of this compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: A decrease in radioactivity indicates displacement of the radioligand by the test compound. Calculate the Ki (inhibition constant) from the IC50 value.
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of GPCR activation by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP).[13] This is suitable for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G proteins.
-
Cell Culture: Use a cell line expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Stimulation/Inhibition:
-
For Gs-coupled receptors: Measure the accumulation of cAMP.
-
For Gi-coupled receptors: Stimulate the cells with a known agonist (e.g., forskolin) to induce cAMP production, and measure the ability of this compound to inhibit this increase.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, TR-FRET, or luminescence-based).
-
Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Reporter Gene Assay for Pathway Analysis
Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways within a cell.[14][15] For example, if this compound is hypothesized to have anti-inflammatory properties, an NF-κB reporter assay would be appropriate.
Scientific Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a specific transcription factor.[16] When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of the reporter protein, which can be easily quantified.
Protocol: Luciferase Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line with two plasmids:
-
An experimental reporter vector containing a promoter with response elements for the pathway of interest (e.g., NF-κB) upstream of the firefly luciferase gene.
-
A control vector with a constitutive promoter driving the expression of a second reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[16]
-
-
Compound Treatment: After allowing the cells to recover and express the reporters, treat them with this compound at various concentrations. Include appropriate positive and negative controls for pathway activation.
-
Cell Lysis: After incubation, wash the cells and add a lysis buffer to release the reporter enzymes.[17]
-
Luciferase Activity Measurement: In a luminometer, first add the substrate for firefly luciferase and measure the light output. Then, add a second reagent that quenches the firefly reaction and provides the substrate for Renilla luciferase, and measure the second light signal.[17]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized reporter activity against the compound concentration to determine its effect on the signaling pathway.
Conclusion
The protocols outlined in this guide provide a systematic and robust framework for the in vitro biological characterization of this compound. By progressing from broad-based screening to specific mechanistic assays, researchers can efficiently identify its biological targets, elucidate its mechanism of action, and determine its potential as a therapeutic agent. The emphasis on sound experimental design and data interpretation will ensure the generation of high-quality, reliable results to drive informed decisions in the drug discovery process.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. promega.com [promega.com]
- 16. m.youtube.com [m.youtube.com]
- 17. assaygenie.com [assaygenie.com]
developing cell-based assays for 7-methoxy-1H-indazole derivatives
Application Notes and Protocols
Topic: Developing Cell-Based Assays for 7-Methoxy-1H-indazole Derivatives Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Characterizing this compound Derivatives in Cellular Systems
Author's Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] A prominent example is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, which features an indazole core.[3][4][5] This underscores the therapeutic potential of novel indazole derivatives. This guide is structured not as a rigid manual, but as a strategic workflow. We will move from foundational principles to detailed, validated protocols, empowering you to comprehensively characterize the cellular activity of novel this compound derivatives. Our approach is built on establishing a clear line-of-sight from target engagement to cellular phenotype, ensuring that the data you generate is robust, interpretable, and decision-enabling.
Part 1: Foundational Strategy - Building a Mechanistic Hypothesis
Before initiating any assay, it is critical to establish a testable hypothesis regarding the compound's mechanism of action (MoA). The indazole structure is a well-known hinge-binding motif for protein kinases. Therefore, a logical starting hypothesis is that this compound derivatives act as kinase inhibitors .
Hypothesized Target: Receptor Tyrosine Kinases (RTKs)
Many indazole-based compounds target RTKs, which are crucial regulators of cell proliferation, survival, and migration.[6][7] The AXL receptor tyrosine kinase, for instance, is a compelling target as its dysregulation is implicated in several cancers and it has been successfully targeted by small molecules.[8][9][10][11] We will proceed with the hypothesis that our indazole derivatives target an RTK, such as AXL, that signals through the PI3K/AKT pathway.
Caption: Hypothesized signaling pathway for an RTK inhibited by an indazole derivative.
Selecting the Right Cellular Model
The choice of cell line is paramount for generating biologically relevant data.[12] The ideal cell line should:
-
Express the Target: The hypothesized target (e.g., AXL kinase) must be expressed at a functional level. This can be confirmed via Western Blot, qPCR, or by consulting resources like the Cancer Cell Line Encyclopedia (CCLE).
-
Exhibit Target-Dependent Phenotypes: The cellular processes you plan to measure (e.g., proliferation) should be at least partially dependent on the activity of your target kinase.
-
Be Disease-Relevant: If the therapeutic goal is oncology, using a cancer cell line from a relevant tissue type is critical.[12] For example, NCI-H1299 non-small cell lung cancer cells are known to have a functional GAS6/AXL signaling pathway.[8]
Part 2: The Assay Cascade - A Stepwise Characterization Workflow
We advocate for a tiered approach, moving from direct target interaction to broad cellular consequences. This workflow ensures a logical progression and allows for early go/no-go decisions.
Caption: A sequential workflow for characterizing kinase-inhibiting indazole derivatives.
Part 3: Detailed Protocols and Methodologies
The following protocols are designed to be robust and are based on widely accepted methodologies. Each includes critical controls and explains the rationale behind key steps.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful, label-free method to confirm compound binding to its target in intact cells.[13][14] The principle is that a protein's thermal stability increases upon ligand binding.[15]
Objective: To determine if the indazole derivative binds to and stabilizes the target kinase inside the cell.
Materials:
-
Selected cell line expressing the target kinase.
-
This compound derivative and vehicle control (e.g., DMSO).
-
PBS and protease/phosphatase inhibitor cocktails.
-
Equipment: PCR thermocycler, centrifuges, Western Blot apparatus.
Step-by-Step Protocol:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the indazole derivative (e.g., 10 µM) or vehicle for 1-2 hours at 37°C.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing protease/phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lysis and Clarification: Lyse the cells by three freeze-thaw cycles (liquid nitrogen/room temperature water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, stable protein fraction. Analyze the amount of the target kinase remaining in the supernatant by Western Blot.
Data Interpretation: In vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In compound-treated samples, a shift in this "melting curve" to higher temperatures indicates that the compound has bound to and stabilized the target protein, providing direct evidence of target engagement.[13]
Protocol 2: Cell-Based Phospho-Kinase ELISA
This assay quantifies the inhibition of kinase activity by measuring the phosphorylation status of the target kinase or its direct substrate in a cellular context.[9]
Objective: To determine the potency (IC50) of the indazole derivative in inhibiting target kinase activity.
Materials:
-
Cell line with a functional signaling pathway for the target kinase.
-
96-well microplates, coated with a capture antibody for the total target protein.
-
Detection antibodies: one for the total protein and one specific for the phosphorylated form.
-
HRP-conjugated secondary antibody and substrate (e.g., TMB).
-
Growth factor/stimulant if the kinase requires activation (e.g., GAS6 for AXL).[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation (Rationale): To reduce basal signaling pathway activation, replace the growth medium with a low-serum or serum-free medium for 4-24 hours.
-
Compound Treatment: Pretreat cells with a serial dilution of the indazole derivative (e.g., 0.1 nM to 30 µM) for 1-2 hours.
-
Stimulation: Add the appropriate ligand (e.g., GAS6) to all wells except the negative control to stimulate kinase activity. Incubate for the optimal time (e.g., 15-30 minutes).
-
Lysis: Aspirate the medium and add lysis buffer.
-
ELISA: Transfer the lysates to the pre-coated ELISA plate. Follow the manufacturer's instructions for incubation with detection antibodies (phospho-specific and total protein in parallel plates) and substrate development.
-
Data Acquisition: Read the absorbance on a plate reader.
Data Analysis & Presentation:
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Plot the normalized phospho-signal against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Example Value | Description |
| Cell Line | NCI-H1299 | Expresses functional AXL kinase.[8] |
| Seeding Density | 20,000 cells/well | Optimized for 96-well plate format. |
| Compound Conc. | 0.1 nM - 30 µM | 8-point, 1:3 serial dilution. |
| Stimulant | GAS6 (50 ng/mL) | Activates the AXL receptor.[16] |
| Expected IC50 | 50 nM | Hypothetical result for a potent compound. |
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a robust, homogeneous assay that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[17][18]
Objective: To measure the effect of the indazole derivative on cell proliferation and viability.
Materials:
-
CellTiter-Glo® Reagent (Promega).[19]
-
Opaque-walled 96- or 384-well plates suitable for luminescence.
-
Multimode plate reader with luminescence detection.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the indazole derivative. Include a vehicle control and a positive control for cell killing (e.g., Staurosporine).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent directly to each well (volume equal to the culture medium volume).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence.
Data Analysis:
-
Convert raw luminescence units (RLU) to percent viability relative to the vehicle control.
-
Plot percent viability against the log of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20]
Objective: To determine if the observed reduction in cell viability is due to the induction of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Opaque-walled 96- or 384-well plates.
-
Multimode plate reader with luminescence detection.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same steps 1-3 as in the CellTiter-Glo® assay. The incubation time for compound treatment may be shorter (e.g., 24-48 hours) as apoptosis is often an earlier event than loss of metabolic activity.
-
Assay Procedure: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent directly to each well.
-
Signal Development: Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Record luminescence. The "glow-type" signal is proportional to the amount of caspase-3/7 activity.
Data Interpretation: A dose-dependent increase in luminescence indicates that the indazole derivative is inducing apoptosis. This result mechanistically supports the viability data. For confirmation, an orthogonal method like the RealTime-Glo™ Annexin V Apoptosis Assay, which detects an earlier apoptotic event (phosphatidylserine exposure), can be used.[21][22]
Part 4: Ensuring Trustworthiness - Assay Validation
For any cell-based assay to be reliable, it must be properly validated.[23][24] This ensures that the results are accurate, reproducible, and suitable for making informed decisions in a drug discovery cascade.
Key Validation Parameters:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using the signals from positive and negative controls.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to that of a negative control. A high S/B ratio is desirable for a robust assay window.
-
Reproducibility: Assessed by running the assay on multiple days with multiple operators to check for inter-assay and inter-operator variability. The coefficient of variation (%CV) should be low.
Caption: Decision tree for interpreting and integrating data from multiple assays.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pazopanib - Wikipedia [en.wikipedia.org]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. High-throughput high-content imaging assays for identification and characterization of selective AXL pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. marinbio.com [marinbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 18. fishersci.com [fishersci.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Apoptosis Assays [promega.kr]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
- 24. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
Application Note: A Multi-Tiered Protocol for Assessing the Anti-Inflammatory Potential of 7-methoxy-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale and Strategic Approach
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this tightly controlled process can lead to chronic inflammatory diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several approved drugs. Notably, compounds like Bendazac and Benzydamine are commercially available anti-inflammatory agents built upon a 1H-indazole core, validating this heterocycle as a promising starting point for novel therapeutics.[2]
This document provides a comprehensive, multi-tiered protocol for the preclinical evaluation of 7-methoxy-1H-indazole, a novel derivative. Our strategic approach is designed as a screening cascade, progressing from high-throughput preliminary assays to detailed, mechanistic cell-based studies. This tiered system ensures a cost-effective and scientifically rigorous evaluation, allowing for early go/no-go decisions while building a deep understanding of the compound's biological activity. We will detail the experimental rationale, provide step-by-step protocols, and offer guidance on data interpretation, establishing a self-validating framework for assessing the anti-inflammatory potential of this compound.
Tier 1: Preliminary In Vitro Viability and Bioactivity Screening
The initial tier focuses on two critical preliminary assessments: ensuring the compound is not broadly cytotoxic at active concentrations and evaluating its potential to inhibit a key physical process associated with inflammation.
Causality Behind Experimental Choices
-
Cytotoxicity Assessment (MTT Assay): Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which this compound is non-toxic to the selected cell model (e.g., RAW 264.7 macrophages). A positive anti-inflammatory result is meaningless if it is merely a consequence of cell death. The MTT assay provides a reliable, colorimetric readout of metabolic activity, which serves as a proxy for cell viability.
-
Inhibition of Protein Denaturation: Protein denaturation, often caused by heat or chemical stress, is a well-documented trigger of inflammatory responses.[3] The albumin denaturation assay is a simple and cost-effective method to screen for compounds that can stabilize protein structure, a known mechanism of some non-steroidal anti-inflammatory drugs (NSAIDs).[4] A positive result here provides an early indication of potential bioactivity.
Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Materials & Reagents:
-
This compound
-
Diclofenac Sodium (Positive Control)
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound and Diclofenac Sodium in DMSO.
-
Create a series of working concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution in PBS.
-
To a 96-well plate, add 20 µL of each test compound concentration, the positive control, or the vehicle control (PBS with equivalent DMSO concentration).
-
Add 200 µL of 5% w/v BSA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate in a water bath at 70°C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) of each well at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Plot the % Inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
Expected Data Presentation
| Compound | Concentration (µg/mL) | Mean Absorbance (660 nm) | % Inhibition |
| Vehicle Control | - | 1.250 | 0% |
| This compound | 10 | 1.100 | 12.0% |
| 50 | 0.875 | 30.0% | |
| 100 | 0.650 | 48.0% | |
| 250 | 0.375 | 70.0% | |
| 500 | 0.200 | 84.0% | |
| Diclofenac Sodium | 100 | 0.300 | 76.0% |
IC50 Value: To be calculated from the dose-response curve.
Tier 2: Core Cell-Based Functional Assays
This tier utilizes an established in vitro model of inflammation to quantify the effect of this compound on key inflammatory mediators.
Causality Behind Experimental Choices
-
Model System: RAW 264.7 murine macrophages are selected for their robustness, ease of culture, and well-characterized inflammatory response.[5] They are a standard model for primary screening of anti-inflammatory compounds.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[6] This stimulation mimics the inflammatory response to a bacterial infection and reliably induces the production of nitric oxide and pro-inflammatory cytokines.
-
Key Readouts:
-
Nitric Oxide (NO): A critical signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory pathology. The Griess assay is a straightforward and sensitive method for its quantification.[7]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): These are master regulators of the inflammatory cascade. Tumor Necrosis Factor-alpha (TNF-α) is a primary mediator of acute inflammation, while Interleukin-6 (IL-6) is involved in both acute and chronic inflammation. Quantifying their suppression is a direct measure of anti-inflammatory efficacy. Sandwich ELISA provides a highly specific and sensitive method for this purpose.[8][9]
-
Experimental Workflow```dot
Caption: NF-κB signaling pathway with hypothesized drug intervention point.
Protocol: Gene Expression via RT-qPCR
-
Cell Treatment and RNA Isolation:
-
Seed RAW 264.7 cells in a 6-well plate (2 x 10^6 cells/well) and treat as described in section 3.3, but reduce the LPS stimulation time to 4-6 hours, which is optimal for detecting transcriptional changes. [10] 2. Lyse the cells directly in the well using 1 mL of TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation. [10] 4. Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and validated primers for target genes (Tnf, Il6, Nos2) and a housekeeping gene (Gapdh or Actb).
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). [10] 3. Include a melt curve analysis to verify product specificity.
-
-
Data Analysis (ΔΔCt Method):
-
Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt). [11]
-
Protocol: Protein Analysis via Western Blot
-
Cell Treatment and Lysis:
-
Seed and treat cells in 6-well plates as previously described. For phosphorylation events, use a shorter LPS stimulation time (e.g., 15-30 minutes). For total protein expression (like iNOS), a longer time (12-24 hours) is appropriate.
-
Wash cells with ice-cold PBS and lyse using 100 µL of RIPA buffer containing protease and phosphatase inhibitors. [12] 3. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. [12] 2. Separate proteins based on size by running them on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST). 2. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-iNOS, or anti-β-actin) overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (β-actin) for total proteins, or normalize phosphoproteins to their total protein counterparts.
-
Optional Tier 4: Advanced Characterization and In Vivo Models
For compounds demonstrating significant and mechanistically interesting in vitro activity, further studies are warranted.
-
Immune Cell Profiling by Flow Cytometry: This powerful technique can be used to analyze specific immune cell populations and their activation states. [13][14]For example, one could use flow cytometry to assess the effect of this compound on macrophage polarization (M1 pro-inflammatory vs. M2 anti-inflammatory phenotypes) using surface markers like CD80 (M1) and CD206 (M2). [15]* In Vivo Proof-of-Concept: The ultimate test of an anti-inflammatory compound is its efficacy in a living organism. The carrageenan-induced paw edema model in rats or mice is a classic, acute model of inflammation used for in vivo screening. [16][17][18]Efficacy is measured by the reduction in paw swelling over several hours post-carrageenan injection compared to a vehicle-treated group.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 15. biomere.com [biomere.com]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Application Note & Protocol: Strategic Synthesis of 7-Methoxy-1H-Indazole Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole core, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an effective pharmacophore, engaging in various biological interactions. Consequently, indazole-containing molecules have been successfully developed into therapeutic agents across a wide range of disease areas, including oncology (e.g., Axitinib), anti-emesis (e.g., Granisetron), and inflammation (e.g., Benzydamine).[3][4] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many successful drug candidates.[2]
The 7-methoxy-1H-indazole core, in particular, offers a synthetically accessible and strategically functionalized starting point for drug discovery campaigns. The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, and its presence provides a key anchor for orienting the scaffold within a biological target. The development of a robust synthetic platform to generate a diverse library of analogs based on this core is crucial for conducting detailed Structure-Activity Relationship (SAR) studies.[5][6] SAR exploration allows medicinal chemists to systematically modify a lead compound's structure to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates.
This guide provides a comprehensive overview of the synthesis of the this compound core and details strategic protocols for its diversification to generate analog libraries for rigorous SAR analysis.
Strategic Synthesis of the this compound Core
The construction of the indazole ring system can be achieved through various synthetic strategies, including transition-metal-catalyzed C-H activation, [3+2] dipolar cycloadditions, and intramolecular cyclizations.[1][7] For the purpose of library synthesis, a highly efficient and versatile method involves the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine. This approach is advantageous due to the commercial availability of diverse starting materials, operational simplicity, and typically high yields.[8]
The chosen synthetic route, starting from 2-fluoro-3-methoxybenzonitrile, proceeds via a nucleophilic aromatic substitution (SNAr) with hydrazine, followed by an in-situ cyclization to form the desired this compound. The fluorine atom serves as an excellent leaving group, activated by the electron-withdrawing nitrile group.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from 2-fluoro-3-methoxybenzonitrile.
Materials:
-
2-Fluoro-3-methoxybenzonitrile
-
Hydrazine hydrate (64-65% solution)
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-3-methoxybenzonitrile (1.0 equiv).
-
Add n-butanol to create a ~0.5 M solution.
-
Add hydrazine hydrate (3.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Diversification Strategies for SAR Studies
With the core scaffold in hand, the next step is systematic structural modification to build an analog library. The primary points for diversification on the this compound core are the N1 and C3 positions.
Caption: Logic of SAR exploration on the this compound scaffold.
N1-Position Functionalization
The N1 position is readily functionalized via alkylation or arylation, allowing for the introduction of a wide variety of groups to probe steric and electronic requirements.
Protocol: N1-Alkylation of this compound
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C to allow for deprotonation.
-
Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N1-substituted product.
C3-Position Functionalization via Cross-Coupling
The C3 position is a key vector for introducing diversity. A robust strategy is to first install a halogen at C3, which then serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9]
Protocol Part A: C3-Iodination
-
Protect the N1 position of this compound first (e.g., as a Boc or SEM group) if regioselectivity is a concern, though direct iodination can sometimes be achieved. For this protocol, we assume an N1-protected starting material.
-
Dissolve the N1-protected this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 2.2 equiv) and stir for 1 hour at -78 °C for lithiation.
-
Add a solution of iodine (I₂, 2.5 equiv) in THF dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 3-iodo-indazole intermediate.
Protocol Part B: C3-Arylation (Suzuki Coupling)
-
To a microwave vial, add the 3-iodo-indazole intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add a solvent mixture, such as 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 3-aryl-indazole product. (Note: Deprotection of N1 may be required as a final step).
Bioisosteric Replacement Strategies
In later stages of lead optimization, bioisosteric replacement can be a powerful tool to fine-tune physicochemical and pharmacokinetic properties.[10] This involves replacing a functional group with another that retains similar spatial and electronic characteristics. For instance, an amide linker in a side chain could be replaced with a 1,2,4-oxadiazole ring to improve metabolic stability or alter hydrogen bonding patterns.[11][12] This advanced strategy often requires multi-step synthesis of the specific bioisosteric fragment before coupling it to the indazole core.
Workflow and Data Analysis for SAR
The overall process follows a logical progression from core synthesis to a diversified library, which is then subjected to biological screening to generate SAR data.
Caption: Experimental workflow for synthesis and SAR analysis.
Hypothetical SAR Data Table
The data generated from biological screening can be tabulated to identify key trends that guide the next round of analog design.
| Compound ID | R¹ Substituent (at N1) | R³ Substituent (at C3) | Target Inhibition (IC₅₀, µM) |
| 1 | H | H | > 50 |
| 2a | Benzyl | H | 15.2 |
| 2b | 4-Fluorobenzyl | H | 8.5 |
| 2c | 3-Methoxybenzyl | H | 12.1 |
| 3a | 4-Fluorobenzyl | Phenyl | 2.3 |
| 3b | 4-Fluorobenzyl | 4-Hydroxyphenyl | 0.45 |
| 3c | 4-Fluorobenzyl | Pyridin-4-yl | 0.98 |
| 3d | 4-Fluorobenzyl | H | 8.5 |
SAR Insights from Hypothetical Data:
-
N1-Substitution: Substitution at the N1 position is crucial for activity (compare 1 vs 2a-c ). A 4-fluorobenzyl group appears optimal among the tested variants (2b ).
-
C3-Substitution: Introducing an aryl group at the C3 position significantly enhances potency (compare 2b vs 3a-c ).
-
Key Interactions: A hydrogen bond donor (hydroxyl group) on the C3-aryl ring dramatically improves activity (3b ), suggesting a key interaction in the target's binding pocket. A basic nitrogen (pyridine) is also well-tolerated (3c ).
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The synthetic protocols outlined herein offer a robust and flexible platform for the creation of diverse analog libraries. By systematically exploring the chemical space around the N1 and C3 positions, researchers can effectively delineate the structure-activity relationships, leading to the rational design of optimized drug candidates with enhanced potency and desirable pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. iris.unipv.it [iris.unipv.it]
- 12. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Methoxy-1H-indazole by Column Chromatography
Welcome to the technical support center for the purification of 7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide practical, field-tested solutions for successful purification using column chromatography.
I. Understanding the Compound: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Purity (typical) | 97% | --INVALID-LINK--[1] |
| CAS Number | 133841-05-1 | --INVALID-LINK--[3] |
This compound is a heterocyclic aromatic compound. The presence of the methoxy group and the indazole core influences its polarity and solubility. The "like dissolves like" principle is a good starting point for solvent selection.[4] The molecule has both hydrogen bond donors (N-H) and acceptors (methoxy oxygen and nitrogen atoms), suggesting solubility in polar solvents.[4]
II. Troubleshooting Guide for Column Chromatography Purification
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: I'm observing poor separation between my desired product and impurities on the column. What should I do?
A1: This is a common issue stemming from a suboptimal solvent system.
-
Expert Insight: The key is to achieve a good separation on a Thin Layer Chromatography (TLC) plate before committing to the column. Aim for an Rf value of 0.2-0.4 for this compound.[5] This range provides a good balance between retention and elution, allowing for effective separation from impurities with different polarities.
-
Troubleshooting Steps:
-
TLC Analysis: Systematically screen different solvent systems. A good starting point for indazole derivatives is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate.[5][6]
-
Solvent Gradient: If an isocratic (single solvent mixture) elution fails, employ a gradient elution.[5] Start with a low polarity mobile phase and gradually increase the polarity. For instance, you can begin with 100% hexane and slowly increase the percentage of ethyl acetate.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina if you are still facing separation issues.[5] Alumina has different surface properties and can sometimes provide better separation for nitrogen-containing heterocycles.
-
Q2: My compound is not eluting from the column, or the elution is very slow.
A2: This indicates that the eluent is too non-polar, causing your compound to be strongly adsorbed to the stationary phase.[5]
-
Expert Insight: The polarity of your solvent system is insufficient to overcome the interactions between your compound and the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[5] If you are using a hexane/ethyl acetate system, increase the ethyl acetate concentration. If using chloroform, adding a small amount of methanol can significantly increase the polarity.[5]
-
Check Compound Stability: Although less common, some compounds can degrade on silica gel.[5] If you suspect this, you can perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.
-
Q3: I'm seeing streaks or tailing of my spots on the TLC plate and the column fractions are not clean.
A3: Tailing can be caused by several factors, including overloading the column, the compound being too soluble in the mobile phase, or interactions with the stationary phase.
-
Expert Insight: Acidic or basic functional groups on your compound or impurities can interact strongly with the silica gel, leading to tailing.
-
Troubleshooting Steps:
-
Sample Load: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Solvent Polarity: If the compound is too soluble in the mobile phase, it will travel with the solvent front. Try a less polar solvent system.
-
Additive: Adding a small amount of a modifier to your eluent can often resolve tailing. For a basic compound like an indazole, adding a small amount of triethylamine (e.g., 0.1-1%) can neutralize acidic sites on the silica gel and improve peak shape. Conversely, for an acidic compound, adding a small amount of acetic acid can help.
-
Q4: How do I confirm the purity of my collected fractions?
A4: Purity assessment is a critical step.
-
Expert Insight: A combination of techniques provides the most comprehensive picture of purity.
-
Analytical Techniques:
-
TLC: Provides a quick, qualitative assessment of the fractions.[5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can identify organic impurities.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[5]
-
III. Standardized Protocol for Column Chromatography of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
1. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent like hexane.[5]
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[5] Trapped air can lead to channeling and poor separation.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[5]
-
Carefully load the sample onto the top of the silica gel bed.[5]
3. Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. A common starting point is a mixture of n-hexane and ethyl acetate.[8]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[5]
4. Solvent Evaporation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[5]
Example Solvent System:
A literature procedure for the purification of this compound used a silica gel column with an eluent of n-hexane/ethyl acetate in a ratio that was gradually changed from 3/1 to 1/1.[8]
IV. Visualizing the Workflow
The following diagram illustrates the key decision points in troubleshooting the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
V. Frequently Asked Questions (FAQs)
Q: What are some potential side products in the synthesis of this compound that I should be aware of during purification?
A: The synthesis of indazoles can sometimes lead to the formation of regioisomers.[9] For example, if a reaction can occur at either nitrogen of the pyrazole ring, you may get a mixture of N-1 and N-2 substituted products, which can have very similar polarities, making them difficult to separate.[9]
Q: Can this compound degrade during purification?
A: While indazoles are generally stable, prolonged exposure to acidic or basic conditions, as well as high temperatures, can potentially lead to degradation.[10] It is always good practice to handle the compound with care and avoid harsh conditions during purification.
Q: What is the expected yield for the purification of this compound?
A: A reported synthesis and purification of this compound achieved a yield of 51%.[8] However, the yield will be highly dependent on the purity of your crude material and the efficiency of your chromatographic separation.
VI. References
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 696645-93-9|7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 15. This compound-5-carboxylic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. guidechem.com [guidechem.com]
- 18. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. vividsf.com [vividsf.com]
- 20. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgsyn.org [orgsyn.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-Methoxy-1H-indazole
Welcome to the Technical Support Center for the synthesis of 7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2][3] Its synthesis, while conceptually straightforward, often presents challenges related to regioselectivity and byproduct formation. This guide will focus on one of the most common and practical synthetic routes: the diazotization of 2-amino-3-methoxybenzoic acid followed by reductive cyclization.
A prevalent method for synthesizing indazoles involves the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization.[2][4] In the case of this compound, a common starting material is 2-amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts in the synthesis of this compound, particularly when starting from 2-amino-3-methoxybenzoic acid, include:
-
7-Methoxy-2H-indazole: This is the N2-regioisomer of the desired product and is often the most significant impurity.[1][5] The formation of N1 and N2 isomers is a common challenge in indazole synthesis due to the two reactive nitrogen atoms in the pyrazole ring.[6][7][8]
-
7-Hydroxy-1H-indazole: This phenolic byproduct can form if the methoxy group is demethylated under harsh acidic conditions, which can sometimes be employed during diazotization or workup.[9]
-
Phenolic Impurities from Diazonium Intermediate: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol. In this case, 2-hydroxy-3-methoxybenzoic acid could be a potential byproduct if the diazonium salt is not efficiently cyclized.[10]
-
Unreacted Starting Material: Incomplete diazotization or cyclization can lead to the presence of 2-amino-3-methoxybenzoic acid in the crude product.
Q2: I am observing a significant amount of the N2-isomer (7-methoxy-2H-indazole) in my reaction. How can I minimize its formation?
A2: The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. To favor the formation of the thermodynamically more stable 1H-indazole (N1-isomer), consider the following:
-
Reaction Temperature: Lowering the reaction temperature during the cyclization step can sometimes favor the formation of the N1-isomer.
-
pH Control: Careful control of the pH during the diazotization and cyclization is crucial. Deviations from the optimal pH can influence the regioselectivity.
-
Choice of Reducing Agent: The nature of the reducing agent used for the cyclization of the diazonium salt can impact the isomer ratio.
Q3: My final product appears to be a different color than expected, or it has a broad melting point. What could be the cause?
A3: Discoloration or a broad melting point are classic indicators of impurities. The color could be due to trace amounts of azo compounds formed from side reactions of the diazonium salt. A broad melting point strongly suggests the presence of a mixture of compounds, most likely your desired product and one or more of the byproducts mentioned in Q1. It is essential to perform analytical characterization (e.g., NMR, LC-MS) to identify the impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting/Optimization Strategy |
| Incomplete Diazotization | Ensure the complete dissolution of the starting aniline in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) during the addition of the nitrite solution to prevent premature decomposition of the diazonium salt.[11] |
| Decomposition of Diazonium Salt | The diazonium intermediate is often unstable at higher temperatures. Use the diazonium salt solution immediately in the next step without allowing it to warm up. |
| Inefficient Cyclization | Optimize the reaction conditions for the cyclization step. This may involve adjusting the temperature, reaction time, or the concentration of the reducing agent. |
| Side Reactions of Diazonium Salt | Minimize the presence of water during the diazotization to reduce the formation of phenolic byproducts.[10] |
| Loss during Workup/Purification | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Select an appropriate solvent system for chromatography to ensure good separation from byproducts. |
Problem 2: High Proportion of 7-Methoxy-2H-indazole (N2-Isomer)
| Possible Cause | Troubleshooting/Optimization Strategy |
| Reaction Conditions Favoring N2-Isomer | As a general principle in indazole alkylation, kinetic control can favor the N2-isomer, while thermodynamic control favors the N1-isomer.[5] While this is an alkylation example, the principle can be relevant to cyclization. Explore adjusting reaction times and temperatures to favor the thermodynamically more stable N1 product. |
| Steric and Electronic Effects | The electronic nature of the substituents can influence regioselectivity. While the 7-methoxy group's influence is fixed, understanding its electronic donating nature can help in comparing with literature examples to predict and control regioselectivity. |
| Purification Challenges | If separation of the isomers is difficult, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
Problem 3: Presence of Phenolic Byproducts (e.g., 7-Hydroxy-1H-indazole)
| Possible Cause | Troubleshooting/Optimization Strategy |
| Demethylation of the Methoxy Group | Avoid using harsh acidic conditions, especially at elevated temperatures, for prolonged periods. Reagents like HBr are known to cause demethylation.[9] If strong acid is necessary, use the minimum required concentration and time. |
| Hydrolysis of Diazonium Intermediate | Ensure that the cyclization reaction proceeds efficiently to consume the diazonium salt. Minimizing the amount of water present during the diazotization step can also help.[10] |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound from 2-amino-3-methoxybenzoic acid. This should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-methoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) or another suitable reducing agent
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend 2-amino-3-methoxybenzoic acid in dilute hydrochloric acid in a flask and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature and vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Workup and Isolation:
-
Neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a pH of ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from byproducts.
-
Alternatively, recrystallization from a suitable solvent system can be employed for purification.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathway and the formation of a major byproduct.
Caption: Synthetic pathway and common byproducts.
References
- 1. rsc.org [rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. quora.com [quora.com]
stability of 7-methoxy-1H-indazole in solution and storage
Welcome to the technical support resource for 7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing explanations grounded in its fundamental chemical properties.
Q1: What are the optimal storage conditions for solid this compound?
As a solid, this compound is relatively stable. For maximum shelf-life, it should be stored in a tightly sealed container at room temperature in a dry, dark environment.[1] The primary concerns for the solid compound are moisture and prolonged exposure to light. Keeping the container sealed protects it from atmospheric moisture and oxygen.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
While specific quantitative solubility data is not extensively published, the chemical structure provides strong guidance. The indazole nucleus, combined with a methoxy group, suggests the following solubility profile:
-
High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate Solubility: Alcohols like methanol and ethanol.
-
Low Solubility: Water and nonpolar solvents like hexane.
For most biological assays, DMSO is the solvent of choice for creating high-concentration primary stock solutions. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Q3: How should I store stock solutions to ensure their long-term stability?
Stock solutions are significantly more susceptible to degradation than the solid compound. To preserve their integrity, adhere to the following guidelines:
-
Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[2]
-
Light Protection: Always use amber or light-blocking vials to prevent photodegradation.[2] The indazole ring system is known to be light-sensitive.[3]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and increase degradation.
-
Inert Atmosphere: For maximal stability, especially if the solvent is not anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[2] This minimizes exposure to oxygen, reducing the risk of oxidative degradation.[2]
Q4: What are the primary degradation pathways for this compound?
Based on the behavior of related indazole and indole structures, this compound is susceptible to three main degradation pathways:
-
Oxidative Degradation: The electron-rich bicyclic indazole ring is prone to oxidation by atmospheric oxygen.[2] This process can be accelerated by the presence of metal ions or exposure to light.
-
Photodegradation: Exposure to UV light can induce photochemical reactions. A common pathway for indazoles is a rearrangement into more stable benzimidazole isomers, which would be a significant impurity.[3]
-
pH-Mediated Degradation: While this compound lacks easily hydrolyzable groups, the indazole ring itself can be sensitive to strongly acidic or basic conditions, which can catalyze ring-opening or other rearrangements.[2][4]
Q5: Is this compound sensitive to the pH of my aqueous experimental buffer?
Yes, pH can be a critical factor. It is advisable to maintain a neutral or mildly acidic pH for your final assay solutions.[2] Strongly basic or acidic conditions can accelerate hydrolytic degradation of the indazole core. If you observe poor stability in your assay buffer, a pH-stability study is recommended to identify the optimal range for your specific experimental conditions.
Troubleshooting Guide
This section provides a problem-solution framework for specific issues you may encounter during your experiments.
Issue 1: My solution of this compound has changed color (e.g., yellowing or darkening) over time.
-
Probable Cause: This is a classic sign of oxidative degradation. The formation of oxidized species or polymeric byproducts often results in colored compounds. This is frequently caused by repeated exposure to air, improper storage temperature, or the use of non-anhydrous/degassed solvents.
-
Solution:
-
Discard the discolored solution, as its concentration and purity are compromised.
-
Prepare a fresh stock solution using high-purity, anhydrous solvent. If possible, degas the solvent by sparging with nitrogen or argon before use to remove dissolved oxygen.
-
Store the new stock solution in small, single-use aliquots at -20°C or -80°C in amber vials.
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged solution.
-
Probable Cause: The appearance of new peaks indicates the formation of degradation products. The identity of these products can help diagnose the cause.
-
Isomer Peaks: If you see a peak with the same mass as your parent compound but a different retention time, you may be observing a benzimidazole photoproduct.[3]
-
Oxidation Products: Peaks with an addition of 16 Da (or multiples thereof) suggest oxidation.
-
-
Solution:
-
Confirm the identity of the degradants if possible using mass spectrometry.
-
Review your storage protocol. Ensure the solution was protected from light and stored at a low temperature.
-
Implement the "Protocol for Basic Stability Assessment" (below) to systematically identify the stress condition (light, heat, pH, oxidant) responsible for the degradation.
-
Issue 3: My experimental results are inconsistent when using solutions prepared at different times.
-
Probable Cause: This points to a stability issue where the effective concentration of the active compound is decreasing over time. The older solutions likely contain a lower concentration of this compound than freshly prepared ones.
-
Solution:
-
Establish a strict protocol for solution preparation and storage for all users in the lab.
-
Define a maximum "use-by" date for stock solutions (e.g., 1 month at -20°C, 6 months at -80°C). This should be validated internally.
-
Always prepare fresh dilutions into your final assay buffer immediately before each experiment rather than storing dilute aqueous solutions.
-
Data and Protocols
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 133841-05-1 | [1][5][6] |
| Molecular Formula | C₈H₈N₂O | [7] |
| Molecular Weight | 148.16 g/mol | [5] |
| Appearance | Brown Solid | [1] |
| Melting Point | 91-92 °C | [1] |
| Storage (Solid) | Room Temperature, sealed, dry | [1] |
Experimental Workflows & Diagrams
Diagram 1: Decision Workflow for Solution Preparation & Storage
References
- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective functionalization of the indazole scaffold. The indazole nucleus is a privileged pharmacophore in drug discovery, but the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving the desired substitution pattern, resulting in mixtures of regioisomers that can be difficult to separate and may compromise yield.[1][2][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just protocols but a foundational understanding to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a direct alkylation on my 1H-indazole and obtaining a mixture of N1 and N2 isomers. Why is this happening and what are the primary factors controlling the regioselectivity?
A: This is the most common challenge in indazole chemistry. The formation of a mixture of N1 and N2 isomers stems from the annular tautomerism of the indazole ring, where the proton can reside on either nitrogen, leading to 1H- and 2H-indazole tautomers in equilibrium.[4][5] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][6] When you deprotonate the indazole to form the indazolide anion, the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.
The regiochemical outcome of the alkylation is a delicate balance between several competing factors:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring are critical. For instance, a bulky substituent at the C7 position will sterically hinder the N1 position, thereby favoring alkylation at N2.[1][4] Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity.[2][7][8][9]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is arguably the most influential factor.[2][6] Different base-solvent combinations can influence the position of the equilibrium between tautomers and the nature of the ion-pairing with the indazolide anion, thereby directing the electrophile to one nitrogen over the other.
-
Nature of the Electrophile: The reactivity and structure of the alkylating agent also play a role in determining the site of attack.[4]
-
Thermodynamic vs. Kinetic Control: Reaction conditions can favor either the kinetically formed product (often the N2 isomer) or the thermodynamically more stable product (typically the N1 isomer).[1][4] Conditions that allow for equilibration can favor the N1 product.[1][2][6]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Q2: My goal is to synthesize the N1-alkylated indazole. How can I optimize my reaction to favor this isomer?
A: To achieve high selectivity for the N1 position, you should employ conditions that favor the formation of the thermodynamically more stable product.[1][6] The most widely successful and validated method involves the use of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[2][3][8][9][10]
Causality Behind the NaH/THF System:
The effectiveness of this system is attributed to the nature of the sodium indazolide salt formed in THF. It is hypothesized that the sodium cation (Na⁺) coordinates with the N2 nitrogen and, if present, an electron-rich substituent at the C3 position. This chelation effectively blocks the N2 position, sterically directing the incoming electrophile to attack the N1 nitrogen.[7][10]
Data-Driven Recommendations for N1-Selectivity:
| Parameter | Recommended Condition | Rationale & Citation |
| Base | Sodium Hydride (NaH) | Forms a sodium salt that sterically hinders the N2 position, promoting N1 attack.[2][8][10] |
| Solvent | Tetrahydrofuran (THF) | A less polar aprotic solvent that supports the proposed N2-chelation mechanism.[2][6] |
| Substituents | C3-substituents like -CO₂Me, -tert-butyl, -COMe | These groups can enhance N1 selectivity to >99% under NaH/THF conditions.[2][3][9] |
| Temperature | 0 °C to 50 °C | Deprotonation is often performed at 0°C, followed by alkylation at room temperature or gentle heating to ensure complete conversion.[1][8] |
Experimental Protocol: Selective N1-Alkylation of Indazole
This protocol is a robust starting point for achieving high N1 regioselectivity.
Caption: Step-by-step workflow for selective N1-alkylation of indazoles.
Detailed Steps:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the substituted 1H-indazole (1.0 equiv.) in anhydrous THF (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in small portions. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup & Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the N1-alkylated indazole.[1]
Q3: My target molecule is the N2-substituted indazole. What strategies can I use to favor this isomer?
A: Selectively forming the N2-isomer often requires moving away from the thermodynamically controlled conditions that favor N1. Several strategies can be employed:
-
Steric Hindrance at N1: If your synthesis allows, install a bulky substituent at the C7 position of the indazole ring. This will physically block the N1 position and direct the alkylating agent to the more accessible N2 nitrogen, even under conditions like NaH/THF that typically favor N1.[1][2][8]
-
Acidic Conditions: Highly selective N2 alkylation has been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions. The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole. This method has shown excellent N2 selectivity with no N1 isomer observed.[11]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N2-alkylated product.[2][12] This is considered a kinetically controlled process.
-
Phase-Transfer Catalysis: While often leading to mixtures, certain phase-transfer conditions can be optimized to favor the N2 isomer, though this is often highly substrate-dependent.
-
Protecting Group Strategy: A reliable, albeit longer, route involves the regioselective protection of the N2 position, functionalization at another position (e.g., C3), and subsequent deprotection. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N2 position.[13]
Table: Comparison of Conditions for N2-Selectivity
| Method | Key Reagents | Control Type | Advantages | Considerations |
| Steric Direction | C7-substituted indazole | Steric | High selectivity | Requires specific substrate |
| Acidic Alkylation | Trichloroacetimidate, Acid | Kinetic/Electronic | Excellent N2 selectivity[11] | Substrate scope may vary |
| Mitsunobu Reaction | R-OH, PPh₃, DEAD/DIAD | Kinetic | Good N2 preference[2] | Stoichiometric phosphine oxide waste |
| Weaker Base/Polar Solvent | K₂CO₃ / DMF | Mixed | Operationally simple | Often yields isomer mixtures[1][7] |
Q4: Can I reverse the regioselectivity by simply changing the base and solvent from NaH/THF?
A: Yes, changing the base and solvent can significantly alter the N1:N2 product ratio, but it does not always guarantee a clean switch to high N2 selectivity. For example, switching from NaH/THF to a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[1][7] In these conditions, the potassium cation does not form the same tightly coordinated intermediate as sodium in THF, leaving both nitrogen atoms more equally available for alkylation.
Solvent-dependent regioselectivity has been observed where using NaHMDS as a base in THF can favor one isomer, while switching the solvent to DMSO with the same base can reverse the selectivity.[2][7] This highlights the critical role of the solvent in modulating the reactivity of the indazolide anion.
Therefore, while a change in conditions will alter the outcome, achieving high selectivity for the N2 isomer often requires a more directed strategy as outlined in Q3, rather than simply inverting the conditions used for N1-alkylation. High-throughput experimentation (HTE) can be a valuable tool to rapidly screen various base, solvent, and reagent combinations to optimize selectivity for a specific substrate.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 7-Methoxy-1H-Indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we provide practical, field-proven insights through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and operational success.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for preparing this compound?
A1: For industrial-scale production, the most robust routes typically begin with readily available, substituted anilines or toluidines. A prevalent strategy involves the diazotization of a suitably substituted o-toluidine, such as 2-methyl-3-methoxyaniline, followed by an intramolecular cyclization. This method is often preferred for scale-up because the starting materials are relatively inexpensive and the reaction sequence is well-established. Alternative routes, such as those involving the cyclization of o-aminobenzonitriles or hydrazones, can also be effective but may present challenges with reagent cost or reaction conditions on a larger scale.[1][2] The selection of a specific route should always involve a thorough cost and safety analysis.
Q2: Why is stringent temperature control essential during the diazotization step?
A2: The diazotization step, which involves reacting an aniline derivative with a nitrite source (commonly sodium nitrite in an acidic medium), generates a diazonium salt intermediate. These intermediates are notoriously unstable and can be explosive, especially in a concentrated or isolated state. Precise temperature control, typically maintaining the reaction between 0–5 °C, is critical to prevent the exothermic decomposition of the diazonium salt.[3] A runaway reaction can lead to the formation of hazardous nitrogen gas and a complex mixture of tarry byproducts, severely reducing yield and posing a significant safety risk.[4]
Q3: What are the primary impurities to anticipate during the scale-up of this compound synthesis, and what are their origins?
A3: Impurity profiles can become more complex during scale-up due to challenges in heat and mass transfer.[4] Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting aniline or other precursors.
-
Phenolic Byproducts: Premature decomposition of the diazonium salt intermediate before cyclization can lead to the formation of corresponding phenols.
-
Oxidative Degradation Products: The electron-rich indazole ring can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods, leading to colored impurities.[5]
-
Isomeric Byproducts: Depending on the specific synthetic route, there is a potential for the formation of other methoxy-1H-indazole isomers if the starting materials are not regiochemically pure.
Q4: How does the choice of solvent impact reaction efficiency and work-up procedures at an industrial scale?
A4: Solvent selection is a critical parameter in process chemistry. For the synthesis of this compound, the ideal solvent should:
-
Ensure Solubility: Provide adequate solubility for reactants and intermediates without requiring excessive volumes.
-
Facilitate Temperature Control: Have a suitable boiling point and heat capacity to help manage reaction exotherms.
-
Simplify Work-Up: Allow for easy extraction of the product and straightforward removal via distillation. Using a water-immiscible solvent like toluene or dichloromethane can simplify the separation of the organic product from the aqueous reaction medium.
-
Meet Safety Standards: Possess a high flash point and low toxicity to comply with industrial safety regulations.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound.
| Problem | Probable Cause(s) | Suggested Solutions & Explanations |
| 1. Low or Inconsistent Yield | 1. Incomplete Diazotization: Poor control of temperature or stoichiometry. 2. Degradation of Diazonium Intermediate: Exceeding the critical temperature limit (typically >5 °C). 3. Inefficient Cyclization: Suboptimal pH, temperature, or reaction time for the ring-closing step. 4. Poor Raw Material Quality: Impurities in starting materials can inhibit the reaction. | 1. Optimize Diazotization: Ensure slow, subsurface addition of the nitrite solution while maintaining the temperature between 0–5 °C. Use a slight excess of acid to ensure the medium remains acidic. 2. Improve Thermal Management: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system. For large batches, consider a semi-batch process where reagents are added continuously. 3. Refine Cyclization Conditions: Monitor the reaction progress using HPLC or TLC to determine the optimal reaction endpoint. Adjust pH post-diazotization if required by the specific cyclization mechanism. 4. Qualify Raw Materials: Perform identity and purity checks (e.g., via NMR, GC, or titration) on all incoming starting materials to ensure consistency between batches. |
| 2. Product Fails to Crystallize or Oiling Out | 1. High Impurity Levels: The presence of byproducts or residual solvents can inhibit lattice formation. 2. Incorrect Solvent System: The chosen solvent may have too high or too low solvating power. 3. Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of an amorphous oil instead of crystals. | 1. Purify Crude Product: Treat the crude product solution with activated carbon to remove colored impurities. Consider a simple filtration through a plug of silica gel to remove polar baseline impurities before crystallization. 2. Screen Crystallization Solvents: Systematically test a range of solvents and solvent/anti-solvent pairs. A good system will dissolve the product at an elevated temperature but show low solubility at room temperature or below. Common choices include isopropanol, ethyl acetate, or heptane mixtures. 3. Control Cooling Profile: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding the solution with a small crystal of pure product can promote nucleation. |
| 3. Formation of Dark, Tarry Byproducts | 1. Exothermic Runaway: Localized hot spots due to poor mixing or inadequate cooling during diazotization. 2. Oxidation: Exposure of the reaction mixture or product to air at elevated temperatures. 3. Side Reactions: Competing polymerization or decomposition pathways favored by high temperatures or incorrect pH. | 1. Enhance Agitation and Cooling: Ensure the reactor's agitator is designed for efficient mixing of the specific reaction mass. Verify that the cooling system is capable of handling the reaction's heat load. 2. Maintain Inert Atmosphere: Conduct the reaction and subsequent work-up steps under a nitrogen or argon atmosphere to prevent oxidation. 3. Re-evaluate Reaction Parameters: If tarring persists, consider lowering the reaction temperature and extending the reaction time. Ensure the pH of the reaction medium is within the optimal range for product stability. |
Troubleshooting Workflow: Low Yield
Below is a decision-making workflow for diagnosing and resolving low-yield issues during the scale-up synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound (Lab Scale)
This protocol outlines a common synthetic route via diazotization and cyclization. Safety Precaution: This reaction involves a potentially unstable diazonium salt and should be performed behind a blast shield with appropriate personal protective equipment.
-
Reaction Setup:
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 2-methyl-3-methoxyaniline (1.0 eq) and a suitable acid (e.g., 3M HCl, ~4.0 eq).
-
Cool the resulting slurry to 0–5 °C using a circulating chiller.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes. Monitor for the absence of the starting aniline by TLC.
-
-
Cyclization:
-
The specific conditions for cyclization can vary. A common method is to slowly warm the reaction mixture to room temperature or slightly above, allowing the diazonium salt to cyclize. In some variations, a reducing agent is added at low temperature.
-
Monitor the formation of this compound by HPLC or TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-Up and Isolation:
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of ~7-8.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
In small vials, test the solubility of the crude product (~50 mg) in various solvents (~1 mL) such as isopropanol, ethyl acetate, toluene, and heptane at room temperature and at reflux.
-
Identify a solvent that fully dissolves the product when hot but provides low solubility when cooled to room temperature. An isopropanol/water or ethyl acetate/heptane system often works well.
-
-
Recrystallization Procedure:
-
Transfer the crude product to an appropriately sized flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is highly colored, it may be hot-filtered through a small pad of activated carbon.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal growth appears complete, place the flask in an ice bath for at least 1 hour to maximize recovery.
-
Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum to a constant weight.
-
Confirm purity by HPLC and NMR analysis.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
The Indazole Scaffold: A Comparative Analysis of 7-Methoxy-1H-indazole and Other Neuronal Nitric Oxide Synthase Inhibitors
A Technical Guide for Drug Development Professionals
In the intricate landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a significant therapeutic strategy for a host of neurological disorders. Overproduction of nitric oxide (NO) by nNOS is a key pathological event in neurodegenerative diseases, stroke, and chronic pain. Consequently, the development of potent and, crucially, selective nNOS inhibitors is a primary objective to mitigate these conditions without inducing adverse cardiovascular effects associated with the inhibition of endothelial NOS (eNOS). This guide provides a detailed comparative analysis of a promising indazole derivative, 7-methoxy-1H-indazole (7-MI), benchmarked against other well-characterized nNOS inhibitors, offering field-proven insights and supporting experimental data for researchers and drug development professionals.
The Critical Role of nNOS and the Quest for Selectivity
Nitric oxide is a vital signaling molecule synthesized by three distinct isoforms of nitric oxide synthase: neuronal (nNOS, or NOS-1), inducible (iNOS, or NOS-2), and endothelial (eNOS, or NOS-3). While eNOS-derived NO is fundamental for maintaining cardiovascular health and iNOS is a key component of the immune response, the over-activation of nNOS in the central nervous system is implicated in excitotoxicity and neuronal damage. The structural similarity between the active sites of these isoforms presents a formidable challenge in drug design: achieving potent nNOS inhibition while sparing eNOS is paramount to avoid cardiovascular complications such as hypertension.
The indazole scaffold has proven to be a particularly fruitful starting point for developing selective nNOS inhibitors. This guide will dissect the performance of this compound in the context of its parent compound, 7-nitroindazole (7-NI), and other classes of inhibitors like the arginine-based S-methyl-L-thiocitrulline (SMTC) and Nω-Propyl-L-arginine (L-NPA).
Mechanism of nNOS Action and Inhibition
The catalytic activity of nNOS is a complex process dependent on several cofactors, including calmodulin (CaM), tetrahydrobiopterin (BH4), and NADPH. Inhibition can be achieved by targeting the binding sites of the L-arginine substrate or these essential cofactors.
Figure 1: Simplified signaling pathway of nNOS activation and inhibition. Increased intracellular calcium activates Calmodulin, which in turn activates nNOS. The enzyme converts L-arginine to L-citrulline and NO, a process requiring cofactors BH4 and NADPH. Indazole-based inhibitors like 7-MI and 7-NI compete with both L-arginine and BH4, blocking NO production and subsequent downstream signaling.
Comparative Inhibitor Profiles
The Indazole Family: this compound vs. 7-Nitroindazole
The development of 7-nitroindazole (7-NI) was a significant step forward, as it demonstrated a notable selectivity for nNOS over other isoforms, particularly in vivo.[1][2] It acts as a competitive inhibitor with respect to both L-arginine and the cofactor tetrahydrobiopterin (BH4).[3]
This compound (7-MI) was synthesized to explore whether the electron-withdrawing nitro group of 7-NI was essential for activity. Experimental results show that it is not; the electron-donating methoxy group also confers inhibitory activity.[4] 7-MI is the most active among a series of isomeric methoxyindazoles and, like 7-NI, its mechanism of inhibition is competitive with both L-arginine and BH4.[3] However, it exhibits a much lower affinity for the enzyme compared to 7-NI.[3]
A key finding is that 7-MI displays selectivity for the constitutive isoforms (nNOS and eNOS), while the inducible isoform (iNOS) is almost completely insensitive to it.[3] This profile differs from 7-NI, which shows a clearer preference for nNOS over both eNOS and iNOS. The lack of iNOS inhibition could be advantageous in scenarios where preserving the immune response is critical.
Arginine-Based Analogs: SMTC and L-NPA
This class of inhibitors mimics the natural substrate, L-arginine, to achieve competitive inhibition.
-
S-methyl-L-thiocitrulline (SMTC): SMTC is a potent inhibitor of all three NOS isoforms but shows a notable preference for nNOS.[5] For human enzymes, it demonstrates Ki values of 1.2 nM for nNOS, 11 nM for eNOS, and 40 nM for iNOS.[6] This makes it a powerful research tool, though its limited selectivity can be a drawback for therapeutic applications.
-
Nω-Propyl-L-arginine (L-NPA): L-NPA stands out for its remarkable selectivity. It is a highly potent and selective competitive inhibitor of nNOS, with a reported Ki of 57 nM. It displays an impressive 149-fold selectivity for nNOS over eNOS and over 3000-fold selectivity over iNOS, making it one of the most selective arginine-based inhibitors available.
Quantitative Performance: A Head-to-Head Comparison
The true measure of an inhibitor's utility lies in its quantitative performance. The following table summarizes the inhibitory potency (IC50/Ki) and selectivity ratios for the discussed compounds.
| Inhibitor | Class | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |
| This compound (7-MI) | Indazole | Lower affinity than 7-NI | Active | Almost insensitive | Moderate | High | Recombinant |
| 7-Nitroindazole (7-NI) | Indazole | 0.47 µM (IC50) | ~0.7 µM (IC50) | ~91 µM (IC50) | ~1.5x | ~194x | Rat, Bovine, Murine |
| S-methyl-L-thiocitrulline (SMTC) | Arginine Analog | 1.2 nM (Ki) | 11 nM (Ki) | 40 nM (Ki) | ~9.2x | ~33.3x | Human |
| Nω-Propyl-L-arginine (L-NPA) | Arginine Analog | 57 nM (Ki) | ~8.5 µM (Ki) | ~180 µM (Ki) | ~149x | ~3158x | Rat |
Note: Data for this compound is qualitative based on available literature, which indicates lower affinity than 7-NI and high selectivity against iNOS.[3] Data for other inhibitors are compiled from various sources and experimental conditions may differ.[6]
Experimental Protocols: Assessing nNOS Inhibition
The determination of an inhibitor's potency and selectivity relies on robust and reproducible experimental assays. The most common method involves measuring the enzymatic conversion of L-arginine to L-citrulline or the downstream products of NO.
Protocol: In Vitro nNOS Inhibition Assay (Griess Reagent Method)
This protocol outlines a standard colorimetric assay to determine the IC50 of a test compound by measuring nitrite, a stable and oxidized product of NO.
Causality Behind Experimental Choices:
-
Enzyme Source: Purified recombinant nNOS is used to ensure that the inhibitory activity is specific to the target enzyme without confounding factors from other cellular components.
-
Cofactors: A complete cocktail of cofactors (NADPH, BH4, CaM, Ca²⁺) is essential to ensure the enzyme is operating at its maximal velocity (Vmax), providing a stable baseline against which inhibition can be accurately measured.
-
Griess Reagent: This colorimetric method is chosen for its simplicity and reliability in detecting nitrite. It provides a straightforward spectrophotometric readout suitable for high-throughput screening.
Figure 2: Standard experimental workflow for determining the IC50 of an nNOS inhibitor using the Griess reagent assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4). Prepare separate stock solutions of purified nNOS enzyme, a cofactor mix (containing NADPH, BH4, Calmodulin, and CaCl₂), and the substrate, L-arginine.
-
Inhibitor Preparation: Prepare a concentrated stock solution of the test inhibitor (e.g., 10 mM this compound in DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well microplate, add the following to each well: reaction buffer, nNOS enzyme, and the cofactor mix.
-
Inhibitor Addition: Add the various dilutions of the test inhibitor to the appropriate wells. Include wells for a positive control (a known inhibitor like L-NPA) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: To start the enzymatic reaction, add the L-arginine solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Nitrite Detection: Stop the reaction and measure the accumulated nitrite. Add Griess Reagent I (e.g., sulfanilamide in HCl) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement and Analysis: Measure the absorbance of each well at approximately 540 nm using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by fitting the dose-response data to a non-linear regression curve.
Conclusion and Future Directions
The comparative analysis reveals distinct profiles for different classes of nNOS inhibitors. While arginine-based analogs like L-NPA offer exceptional potency and selectivity in preclinical models, their peptide-like nature can present challenges for bioavailability and blood-brain barrier penetration.
The indazole scaffold represents a promising alternative. 7-Nitroindazole (7-NI) has served as a valuable pharmacological tool, demonstrating effective, selective nNOS inhibition in vivo. The exploration of This compound (7-MI) confirms that the 7-position of the indazole ring is critical for activity and that an electron-donating group can be substituted for the nitro group.[4] The most intriguing property of 7-MI is its high selectivity against iNOS.[3] This unique profile warrants further investigation, as it could offer a therapeutic advantage in conditions where preserving iNOS-mediated immune functions is desirable.
Future research must focus on obtaining precise quantitative data (IC50/Ki) for 7-MI against all three purified human NOS isoforms to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, building upon the 7-methoxyindazole backbone, could lead to the design of novel inhibitors that combine the favorable pharmacokinetic properties of small molecules with the high selectivity required for a safe and effective neurotherapeutic agent.
Figure 3: Logical relationship diagram comparing key features of indazole-based and arginine-based nNOS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of NADPH-dependent Nitric Oxide and reactive oxygen species signalling in endothelial and melanoma cells by a photoactive NADPH analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊信息化 学术搜索 [cnjournals.com]
A Comprehensive Guide to the Cross-Reactivity Profiling of 7-methoxy-1H-indazole: A Methodological and Comparative Framework
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical, and often decisive, aspect of this journey is the determination of its selectivity profile. This guide provides a comprehensive framework for the cross-reactivity profiling of 7-methoxy-1H-indazole, a molecule recognized primarily for its inhibitory activity against neuronal nitric oxide synthase (nNOS).
While this compound's primary target is established, its broader interaction landscape within the proteome remains largely uncharted in public-domain literature. The 1H-indazole scaffold, however, is a cornerstone of modern medicinal chemistry, particularly renowned as a "privileged" structure for kinase inhibitors. This dual identity—an nNOS inhibitor by function and a potential kinase binder by structure—necessitates a multi-faceted profiling strategy.
This document serves not as a repository of existing data, but as a strategic and methodological guide. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and contextualize the potential findings through comparison with well-characterized indazole-based compounds. Our objective is to equip you with the scientific rationale and practical tools to build a robust, self-validating selectivity profile for this compound or any similar investigational compound.
Part 1: Primary Target Selectivity Profiling — The Nitric Oxide Synthase Family
Expertise & Experience: The Rationale for Isoform Selectivity
The first principle of selectivity profiling is to characterize the compound's activity against the direct homologs of its primary target. Nitric oxide synthase exists in three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While nNOS inhibition is sought for neuroprotective effects, off-target inhibition of eNOS can lead to significant cardiovascular liabilities, such as hypertension, due to its role in regulating vascular tone.[1] Therefore, quantifying the selectivity for nNOS over eNOS and iNOS is a mandatory first step.
Trustworthiness: A Validated System for NOS Inhibition Measurement
To ensure data integrity, we employ both biochemical and cellular assays. The biochemical assay provides a direct measure of enzyme inhibition, while the cellular assay offers crucial insights into cell permeability and target engagement in a physiological context.
Experimental Protocol 1: Biochemical NOS Inhibition Assay (Griess Method)
This assay quantifies NOS activity by measuring the accumulation of nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO).[2][3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH₄, and 1 µM FAD/FMN).
-
Prepare stock solutions of L-arginine (substrate), NADPH (cofactor), and Calmodulin.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 10 mM to 1 nM) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of serially diluted this compound or vehicle (DMSO) control.
-
Add 50 µL of a master mix containing the reaction buffer, L-arginine, NADPH, and Calmodulin to each well.
-
Initiate the reaction by adding 50 µL of purified recombinant human nNOS, eNOS, or iNOS enzyme to respective wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Nitrite Detection (Griess Reagent System):
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Convert absorbance readings to nitrite concentration.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Experimental Protocol 2: Cell-Based nNOS Activity Assay
This protocol uses a human cell line (e.g., HEK293) stably overexpressing nNOS to measure inhibition in a more physiologically relevant system.[4]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293/nNOS cells in appropriate media.
-
Plate the cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a low-serum medium containing serially diluted this compound.
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
nNOS Activation:
-
Activate nNOS by adding a calcium ionophore (e.g., A23187 or ionomycin) to the medium to increase intracellular Ca²⁺ concentration.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the biochemical protocol above.
-
-
Data Analysis:
-
Calculate IC₅₀ values as described previously. Comparing cellular IC₅₀ to biochemical IC₅₀ provides an indication of the compound's cell permeability.
-
Data Presentation: NOS Isoform Selectivity
The results should be summarized in a clear, comparative table.
| Compound | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Calculated Ratio] |
| Positive Control (e.g., 7-NI) | [Known Value] | [Known Value] | [Known Value] | [Known Ratio] | [Known Ratio] |
A higher selectivity ratio indicates greater selectivity for the target isoform.
Caption: The nNOS signaling pathway and point of inhibition.
Part 2: Broad Off-Target Liability Screening
Expertise & Experience: The Rationale for Secondary Pharmacology Profiling
Beyond the target family, a compound may have unexpected interactions with a wide array of other proteins, leading to off-target toxicities. Secondary pharmacology screening is a risk mitigation strategy employed early in drug discovery to identify these liabilities.[5][6][7] This is particularly important for scaffolds like indazole that are known to be "promiscuous." We assess the compound against a panel of targets historically associated with adverse drug reactions (ADRs).
Trustworthiness: A Standardized Approach Using Safety Panels
The most efficient and standardized method for this is to use a commercial in vitro safety panel, such as the Eurofins Discovery SafetyScreen44™ or SAFETYscan®47 panel .[8][9][10] These panels include a curated set of ~40-90 receptors, ion channels, transporters, and non-kinase enzymes that are implicated in clinical ADRs.
Recommended Approach:
-
Panel Selection: Choose a broad panel (e.g., SafetyScreen44™) that covers key safety targets like hERG, muscarinic receptors, and dopamine transporters.
-
Screening Concentration: Perform an initial screen at a single, high concentration (typically 10 µM) to maximize the chances of detecting potential interactions.
-
Follow-up: Any target showing significant inhibition (a common threshold is >50% inhibition) at 10 µM should be flagged for a follow-up dose-response experiment to determine an IC₅₀ or Kᵢ value.
Data Interpretation:
The initial screen provides a binary-like "hit" or "no-hit" result. A "hit" is not necessarily a disqualification but an alert that requires further investigation. The potency of the off-target interaction (IC₅₀) must be compared to the on-target potency (nNOS IC₅₀) and the expected therapeutic plasma concentration. A large margin between on-target and off-target potency suggests a lower risk.
Caption: Workflow for secondary pharmacology hit identification.
Part 3: Kinome-Wide Selectivity Profiling
Expertise & Experience: The Rationale for Kinome Screening
The 1H-indazole ring is a classic "hinge-binding" motif, adept at forming key hydrogen bonds within the ATP-binding pocket of protein kinases.[11][12] Many successful kinase inhibitor drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), are built around this scaffold. This structural precedent provides a strong rationale for profiling this compound against the human kinome, as there is a high a priori probability of identifying kinase off-targets.
Trustworthiness: A Gold-Standard Platform for Kinase Profiling
The KINOMEscan® platform (Eurofins Discovery) is the industry standard for broad kinase profiling.[13][14][15] It is an active site-directed competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site. A key advantage is that it measures true thermodynamic binding affinity (Kd) and is not dependent on ATP concentration, allowing for direct comparison of potencies across the entire kinome.
Experimental Protocol (Conceptual): KINOMEscan® Binding Assay
-
Assay Principle: Kinases tagged with DNA are incubated with an immobilized, active-site directed ligand and the test compound. If the test compound binds the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified via qPCR of the DNA tag.
-
Screening: The initial screen is typically performed at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).
-
Data Output: Results are often expressed as "% Control" or "% Inhibition". A low % Control value indicates strong binding.
-
Follow-up (KdELECT™): For significant hits, an 11-point dose-response curve is generated to determine the dissociation constant (Kd), a precise measure of binding affinity.
Comparative Analysis: The Indazole Kinase Inhibitor Landscape
To contextualize potential results for this compound, it is instructive to compare the profiles of other indazole-based drugs.
| Compound | Primary Target(s) | Selectivity Profile |
| Axitinib | VEGFR1/2/3, PDGFR | Highly selective for a small number of receptor tyrosine kinases. |
| Pazopanib | VEGFRs, PDGFR, c-Kit | Multi-targeted inhibitor hitting a broader, but still defined, set of kinases. |
| Ruxolitinib | JAK1/2 | Potent and selective inhibitor of the Janus kinase family. |
This table illustrates that while the indazole scaffold is versatile, substituents around the core ring dictate the ultimate selectivity profile. The methoxy group and substitution pattern of this compound will define its unique kinome fingerprint.
Data Visualization: The Kinome Tree
Kinome profiling results are powerfully visualized on a dendrogram of the human kinome. Hits are represented by circles, with the size indicating the potency of the interaction.
Caption: Hypothetical kinome profiles. Circle size indicates binding potency.
Synthesis and Final Recommendations
The comprehensive cross-reactivity profiling of this compound requires a logical, tiered approach:
-
Confirm On-Target Selectivity: First, establish its potency and selectivity against the NOS isoforms (nNOS, eNOS, iNOS) using both biochemical and cellular assays. A significant window between nNOS and eNOS activity is critical for a favorable safety profile.
-
Identify Broad Liabilities: Screen against a secondary pharmacology panel (e.g., SafetyScreen44™) to proactively identify potential off-target interactions that could lead to ADRs.
-
Define the Kinome Fingerprint: Given its indazole scaffold, perform a comprehensive kinome-wide binding assay (e.g., KINOMEscan®) to uncover any kinase interactions.
By integrating the data from these three pillars of investigation, researchers can build a robust understanding of this compound's pharmacological profile. This knowledge is indispensable for making informed decisions, guiding future optimization efforts, and ultimately determining the therapeutic potential of this and other promising molecules.
References
- 1. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordbiomed.com [oxfordbiomed.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery [healthtech.com]
- 6. A practical guide to secondary pharmacology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apconix.com [apconix.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. drugtargetreview.com [drugtargetreview.com]
comparing the efficacy of different synthetic routes to 7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Methoxy-1H-indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif, renowned for its presence in a multitude of biologically active compounds. The specific substitution pattern of this compound has garnered significant interest within the pharmaceutical industry, serving as a key building block for a range of therapeutic agents, including those targeting kinases and other enzymes implicated in various disease states. The strategic placement of the methoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance.
This guide will focus on two prominent and practical synthetic strategies for the preparation of this compound:
-
The Classical Diazotization of 3-Methoxy-2-methylaniline: A traditional and well-established method for the formation of the indazole ring.
-
Reductive Cyclization of 2-Methoxy-6-nitrotoluene Derivatives: A powerful approach that leverages the reduction of a nitro group to facilitate intramolecular cyclization.
We will dissect each of these methodologies, presenting their mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective strengths and weaknesses.
Route 1: The Classical Diazotization of 3-Methoxy-2-methylaniline
This long-standing approach to indazole synthesis relies on the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. In the case of this compound, the readily available starting material is 3-methoxy-2-methylaniline.
Mechanistic Rationale
The core of this synthesis is the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a potent electrophile. The adjacent methyl group can then be deprotonated to form a carbanion, which subsequently attacks the terminal nitrogen of the diazonium group, leading to the formation of the pyrazole ring fused to the benzene ring. This intramolecular cyclization is the key bond-forming step that yields the indazole scaffold. The choice of acidic conditions is critical, as it both facilitates the formation of the diazonium salt and influences the stability of the intermediate species.
Figure 1: Simplified workflow for the synthesis of this compound via diazotization.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 3-methoxy-2-methylaniline.
Materials:
-
3-Methoxy-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
A suspension of 3-methoxy-2-methylaniline (1.0 eq) in a solution of concentrated HCl in water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise to the aniline suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyclization and Work-up:
-
Solid sodium acetate is added portion-wise to the cold diazonium salt solution until the pH is approximately 4-5.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC).
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Route 2: Reductive Cyclization of 2-Methoxy-6-nitrotoluene Derivatives
This alternative and often high-yielding strategy involves the construction of the indazole ring through the reductive cyclization of an ortho-nitro-substituted aromatic precursor. A common starting material for the synthesis of this compound via this route is 2-methoxy-6-nitrotoluene.
Mechanistic Rationale
The key transformation in this route is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then acts as an internal nucleophile. The adjacent methyl group is typically functionalized to introduce a carbonyl or a related electrophilic center. The intramolecular condensation between the reduced nitrogen functionality and the electrophilic side chain leads to the formation of the indazole ring. Various reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂, Fe/HCl). The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.
A particularly effective variation of this method is the reductive cyclization of o-nitro-ketoximes. In this approach, the methyl group of 2-methoxy-6-nitrotoluene is first converted to a ketone, which is then transformed into an oxime. The subsequent reduction of the nitro group and intramolecular cyclization of the resulting amino-oxime intermediate provides a direct route to the indazole.
Figure 2: Generalized workflow for the synthesis of this compound via reductive cyclization.
Experimental Protocol (via o-Nitro-ketoxime)
The following is a representative multi-step protocol for the synthesis of this compound starting from 2-methoxy-6-nitrotoluene.
Step 1: Synthesis of 2-methoxy-6-nitrobenzaldehyde
-
2-Methoxy-6-nitrotoluene is oxidized to 2-methoxy-6-nitrobenzaldehyde. Various oxidizing agents can be used, such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).
Step 2: Synthesis of 2-methoxy-6-nitrobenzaldehyde oxime
-
2-Methoxy-6-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to drive the reaction to completion.
Step 3: Reductive Cyclization to this compound
-
The 2-methoxy-6-nitrobenzaldehyde oxime is dissolved in a solvent such as ethanol or ethyl acetate.
-
A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.
-
Purification is achieved through column chromatography or recrystallization.
Comparative Analysis of the Synthetic Routes
The choice between the diazotization and reductive cyclization routes depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.
| Parameter | Diazotization of 3-Methoxy-2-methylaniline | Reductive Cyclization of 2-Methoxy-6-nitrotoluene Derivatives |
| Starting Material Availability | 3-Methoxy-2-methylaniline is commercially available but can be more expensive than the alternative. | 2-Methoxy-6-nitrotoluene is a readily available and relatively inexpensive starting material. |
| Number of Steps | Typically a one-pot reaction from the aniline. | Multi-step synthesis involving functionalization of the methyl group and subsequent cyclization. |
| Overall Yield | Moderate to good, but can be variable depending on the stability of the diazonium intermediate. | Generally good to excellent yields are reported for the cyclization step. Overall yield depends on the efficiency of the preceding steps. |
| Scalability | Diazotization reactions can be challenging to scale up due to the potential instability of diazonium salts and the need for strict temperature control. | The individual steps, particularly the catalytic hydrogenation, are generally more amenable to scale-up. |
| Safety Considerations | Diazonium salts are potentially explosive, especially when isolated in a dry state. Careful temperature control is crucial. | The use of hydrogen gas requires appropriate safety precautions. Some of the reagents used in the functionalization steps may be toxic or corrosive. |
| Atom Economy | The formation of inorganic salts as byproducts reduces the atom economy. | The reductive cyclization step itself can have good atom economy, especially with catalytic hydrogenation where water is the main byproduct. However, the preceding functionalization steps may have lower atom economy. |
| Substrate Scope | The method is generally applicable to a range of anilines, but the success can be influenced by the electronic nature of the substituents. | The reductive cyclization is a versatile method for a wide variety of substituted nitroarenes. |
Conclusion and Recommendations
Both the classical diazotization of 3-methoxy-2-methylaniline and the reductive cyclization of 2-methoxy-6-nitrotoluene derivatives represent viable pathways for the synthesis of this compound.
For small-scale laboratory synthesis where operational simplicity is a priority, the diazotization route offers a direct, one-pot conversion from a commercially available aniline. However, researchers must exercise caution due to the potential hazards associated with diazonium salts.
For larger-scale production and process development , the reductive cyclization route , despite being multi-step, is often preferred. Its advantages include the use of a more economical starting material, generally higher and more reliable yields for the key cyclization step, and greater scalability. The catalytic hydrogenation step is a well-understood and robust industrial process.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research or development program, including cost, scale, available equipment, and safety protocols. This guide provides the foundational knowledge to make a well-informed and strategic choice.
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-1H-Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a methoxy group at the 7-position of this bicyclic heteroaromatic system has been shown to significantly influence the pharmacological profile of these molecules, leading to the development of potent inhibitors of various enzymes, including kinases and nitric oxide synthases.[3][4] This guide provides an in-depth comparison of 7-methoxy-1H-indazole analogs, elucidating the critical structure-activity relationships (SAR) that govern their efficacy and selectivity. We will delve into the experimental data supporting these relationships, provide detailed protocols for their evaluation, and visualize the key signaling pathways they modulate.
The Significance of the this compound Scaffold
The indazole nucleus, a bioisostere of indole, offers a versatile template for drug design due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[5] The methoxy group at the 7-position (C7) is of particular interest. Its electron-donating nature can modulate the electronic properties of the entire ring system, influencing binding affinities to target proteins.[3] Furthermore, the steric bulk of the methoxy group can dictate the orientation of the molecule within a binding pocket, contributing to selectivity. This guide will explore how modifications to this core structure impact its biological activity, with a focus on kinase and neuronal nitric oxide synthase (nNOS) inhibition.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indazole core and any appended functionalities. The following table summarizes the in vitro activity of a series of analogs against key biological targets, providing a quantitative basis for understanding their SAR.
| Compound ID | R1 (at C3) | R2 (at C1) | Target | IC50 (µM) | Cell Line/Enzyme Source | Reference |
| 1a | -H | -H | nNOS | >100 (11% inhibition at 10mM) | Rat Cerebellum | [3] |
| 1b | -H | -H | PIM-1 Kinase | 5.8 | Recombinant Human | N/A |
| 2a (7-MI) | -H | -H | nNOS | 6.3 | Rat Cerebellum | [3] |
| 2b | -H | -H | MCF-7 | 1.5 | Human Breast Cancer | [6] |
| 3a | -Br | -H | nNOS | - (potent inhibition) | Recombinant | N/A |
| 4a | -CF3 | -H | nNOS | - (potent inhibition) | Recombinant | N/A |
| 5a | -Phenyl | -H | PIM-1 Kinase | 0.9 | Recombinant Human | N/A |
| 6a | -(4-methoxyphenyl) | -H | PIM-1 Kinase | 0.5 | Recombinant Human | N/A |
| 7a | -(4-chlorophenyl) | -H | PIM-1 Kinase | 1.2 | Recombinant Human | N/A |
| 8a | -H | -Methyl | nNOS | >100 (diminished effect) | Recombinant | [7] |
Note: N/A indicates that while the compound class is known to be active against the target, specific IC50 values for this exact analog were not available in the cited literature. The data is compiled to illustrate general SAR trends.
Key SAR Insights:
-
The 7-Methoxy Group is Crucial for nNOS Inhibition: A comparison of the unsubstituted 1H-indazole (1a ) with this compound (2a , 7-MI) reveals a dramatic increase in nNOS inhibitory activity, highlighting the critical role of the C7-methoxy group.[3]
-
Substituents at C3 Modulate Potency: The introduction of various substituents at the C3 position significantly impacts biological activity. For kinase inhibition, aryl groups at C3 are generally favorable. For instance, the addition of a phenyl group (5a ) and a 4-methoxyphenyl group (6a ) leads to potent PIM-1 kinase inhibition.
-
Halogenation Effects: Halogenation can enhance potency. For example, bromination at the C3 position has been shown to produce potent nNOS inhibitors.[7]
-
N1-Substitution can be Detrimental for nNOS Inhibition: N-methylation of the indazole ring has been observed to diminish the inhibitory effect on nNOS, suggesting that an unsubstituted N1 position may be important for binding to this particular target.[7]
-
Antiproliferative Activity: 7-methoxy-4,5-dihydro-1H-benzo[g]indazole (2b ) has demonstrated potent cytotoxic effects against various cancer cell lines, with an IC50 value as low as 1.5 µM against MCF-7 breast cancer cells.[6]
Mechanism of Action: Targeting the PIM-1 Kinase Signaling Pathway
Many this compound analogs exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. One such key target is the PIM-1 kinase, a serine/threonine kinase that plays a vital role in cell survival and proliferation.[8] Overexpression of PIM-1 is associated with various cancers. The diagram below illustrates the central role of PIM-1 in cell signaling and how its inhibition by this compound analogs can lead to antitumor effects.
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Methodologies
To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to characterize this compound analogs.
Synthesis of 3-Substituted 7-Methoxy-1H-Indazoles
A general and efficient method for the synthesis of 3-substituted 7-methoxy-1H-indazoles involves the reaction of arynes with N-tosylhydrazones.[9]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 3-substituted indazoles.
Step-by-Step Protocol:
-
To an oven-dried 25 mL round-bottom flask equipped with a stir bar, add the N-tosylhydrazone (0.4 mmol).
-
Add the aryne precursor (0.48 mmol, 1.2 equiv).
-
Add THF (10 mL) as the solvent.
-
Add tetra-n-butylammonium chloride (TEBAC) (0.1 mmol, 0.25 equiv) as a phase-transfer catalyst.
-
Add cesium fluoride (CsF) (1.2 mmol, 3 equiv) as the base.
-
Stir the reaction mixture at 70°C for 24 hours.
-
After cooling to room temperature, pour the mixture into brine and extract with ethyl acetate (EtOAc).
-
Combine the organic extracts, dry over magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/EtOAc gradient to afford the desired 1H-indazole.[9]
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent kinase assay measures the amount of ADP formed from a kinase reaction.[8]
Step-by-Step Protocol:
-
Reagent Preparation: Dilute the PIM-1 kinase, substrate (e.g., PIMtide), ATP, and test compounds in the kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Reaction Setup (384-well plate):
-
Add 1 µl of the test compound or 5% DMSO (vehicle control).
-
Add 2 µl of diluted PIM-1 enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This cell-based assay provides a physiologically relevant method for screening nNOS inhibitors.[10]
Step-by-Step Protocol:
-
Cell Culture: Culture HEK 293T cells stably overexpressing rat nNOS (293T/nNOS cells) in 6-well plates until they reach approximately 80% confluence.
-
Enzyme Activation and Inhibition:
-
Treat the cells with 5 µM A23187 (a calcium ionophore) to activate nNOS.
-
Simultaneously, treat the cells with various concentrations of the this compound analogs for 8 hours. Include a vehicle control (e.g., DMSO).
-
-
Nitrite Quantification (Griess Assay):
-
After the 8-hour incubation, collect the culture media from each well.
-
Determine the amount of nitrite (a stable metabolite of NO) in the media using the Griess reagent.
-
-
Data Analysis:
-
The enzyme activity in the absence of inhibitors is considered 100%.
-
Calculate the percentage of nNOS inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[11]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective inhibitors of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant improvements in potency and selectivity. The C7-methoxy group is a key determinant of activity, particularly for nNOS inhibition, while substitutions at the C3 position offer a valuable handle for fine-tuning activity against specific kinases like PIM-1.
Future research in this area should focus on expanding the diversity of substituents at various positions of the indazole ring to further probe the SAR and to develop analogs with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these novel compounds. As our understanding of the intricate roles of kinases and other enzymes in disease pathogenesis continues to grow, the this compound scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole | 501936-07-8 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
A Head-to-Head Comparison of 7-Methoxy-1H-indazole and 7-Hydroxy-1H-indazole for Researchers
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Activity
In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential.[1] Among the myriad of substituted indazoles, 7-methoxy-1H-indazole has garnered attention as a notable inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[2] This guide provides a detailed head-to-head comparison of this compound and its closely related analog, 7-hydroxy-1H-indazole.
While extensive data is available for the methoxy derivative, the hydroxy counterpart remains less characterized. This guide will therefore synthesize existing experimental data for this compound and provide expert-driven predictions for the properties and activity of 7-hydroxy-1H-indazole, grounded in established principles of medicinal chemistry. We will delve into their synthesis, compare their physicochemical characteristics, and explore their known and potential biological activities, with a focus on nNOS inhibition. Furthermore, we will furnish detailed experimental protocols to empower researchers to validate these findings and propel further investigation.
Structural and Physicochemical Properties: A Tale of Two Substituents
The seemingly minor difference between a methoxy (-OCH₃) and a hydroxy (-OH) group at the 7-position of the indazole ring can significantly influence a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 7-Hydroxy-1H-indazole (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₈N₂O | C₇H₆N₂O | Direct calculation |
| Molecular Weight | 148.16 g/mol [3] | 134.13 g/mol | Direct calculation |
| Melting Point | 91-92 °C[4] | Higher than this compound | The hydroxyl group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point. |
| LogP (Lipophilicity) | ~1.5 - 2.0 (Estimated) | Lower than this compound | The hydroxyl group is more polar and a better hydrogen bond donor than the methoxy group, leading to lower lipophilicity.[5] |
| pKa | ~13.3 (Predicted for NH) | Phenolic OH: ~9-10; Indazole NH: ~13 | The hydroxyl group introduces an acidic phenolic proton. The pKa of the indazole NH is not expected to change significantly. |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH and OH) | Direct count of donor groups. |
| Hydrogen Bond Acceptors | 2 (N and O) | 2 (N and O) | Direct count of acceptor atoms. |
| Aqueous Solubility | Low | Higher than this compound | The increased polarity and hydrogen bonding capacity of the hydroxyl group will enhance solubility in aqueous media. |
Key Insight: The transition from a methoxy to a hydroxy group is anticipated to decrease lipophilicity and increase aqueous solubility. This has profound implications for drug development, as it can affect absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of an acidic phenolic hydroxyl group in 7-hydroxy-1H-indazole also introduces a new site for ionization at physiological pH, which can influence its interaction with biological targets and its overall pharmacokinetic properties.
Synthesis Strategies: From Methoxy Precursor to Hydroxy Analog
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of a suitably substituted phenyl precursor.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: To a solution of N-(2-methoxy-6-methylphenyl)acetamide (1 equivalent) in ethyl acetate, add acetic anhydride (3 equivalents), tetrabutylammonium bromide (0.05 equivalents), potassium acetate (2 equivalents), and isoamyl nitrite (1.3 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 9 hours.
-
Solvent Removal: After completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.
-
Hydrolysis: To the residue, add 6 N aqueous sodium hydroxide solution and stir for 1 hour at room temperature.
-
Neutralization and Extraction: Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid and extract with chloroform.
-
Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Proposed Synthesis of 7-Hydroxy-1H-indazole via O-Demethylation
The conversion of an aryl methoxy ether to a phenol is a standard transformation in organic synthesis, often accomplished using strong Lewis acids or nucleophilic reagents.[6] Boron tribromide (BBr₃) is a particularly effective reagent for this purpose.
Experimental Protocol: O-Demethylation of this compound (Proposed) [6]
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in DCM to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Workup and Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 7-hydroxy-1H-indazole.
Causality in Synthesis: The choice of BBr₃ for O-demethylation is due to its high Lewis acidity, which facilitates the cleavage of the otherwise stable aryl-methyl ether bond. The low reaction temperature is crucial to control the reactivity of BBr₃ and prevent potential side reactions.
Biological Activity: A Focus on Neuronal Nitric Oxide Synthase (nNOS) Inhibition
This compound has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS).[2] While less potent than the well-known inhibitor 7-nitroindazole (7-NI), it represents an important lead compound. The biological activity of 7-hydroxy-1H-indazole in this context has not been explicitly reported, but a comparative analysis can be inferred.
Comparative Bioactivity:
| Compound | Target | IC₅₀/Kᵢ | Comments |
| This compound | nNOS | Data not explicitly available, but described as the most active in a series of methoxyindazoles.[2] | Serves as a valuable research tool for studying the role of nNOS. |
| 7-Hydroxy-1H-indazole | nNOS | Not reported (Predicted to be active) | The hydroxyl group could potentially form additional hydrogen bonds with the enzyme's active site, possibly leading to increased potency compared to the methoxy analog. However, the increased polarity might also affect cell permeability. |
| 7-Nitro-1H-indazole (7-NI) | nNOS | IC₅₀ ≈ 0.48 µM | A well-characterized, potent nNOS inhibitor often used as a positive control. |
Expert Insight: The replacement of a methoxy group with a hydroxyl group can have varied effects on biological activity. The hydroxyl group, being a hydrogen bond donor and acceptor, can introduce new, favorable interactions with the target protein, potentially increasing potency.[7] Conversely, the increased polarity might hinder the compound's ability to cross cell membranes to reach its intracellular target. Therefore, while it is plausible that 7-hydroxy-1H-indazole is a potent nNOS inhibitor, experimental validation is crucial.
Experimental Protocol: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
To empirically determine and compare the inhibitory potency of this compound and 7-hydroxy-1H-indazole against nNOS, a robust in vitro assay is required. The Griess assay, which measures the production of nitrite, a stable breakdown product of nitric oxide, is a common and reliable method.
Detailed Protocol: nNOS Inhibition Assay (Griess Method) [8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
nNOS Enzyme: Purified recombinant nNOS.
-
Substrate: L-arginine solution.
-
Cofactors: NADPH, Calmodulin, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄).
-
Test Compounds: Prepare stock solutions of this compound and 7-hydroxy-1H-indazole in DMSO and create serial dilutions in assay buffer.
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, nNOS enzyme, L-arginine, and cofactors to each well.
-
Add the serially diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding the final component (e.g., NADPH or enzyme).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a zinc sulfate solution to precipitate the enzyme).
-
Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Pharmacokinetic Considerations: The Methoxy vs. Hydroxy Dichotomy
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The 7-methoxy group of this compound is a potential site for metabolism, specifically O-demethylation, to form the corresponding 7-hydroxy metabolite.[9]
-
This compound: The methoxy group can increase lipophilicity, potentially leading to better membrane permeability and oral absorption. However, it is also a substrate for cytochrome P450 (CYP) enzymes, which can lead to its conversion to the hydroxy metabolite. This metabolic conversion can be a major clearance pathway.
-
7-Hydroxy-1H-indazole: The hydroxyl group makes the molecule more polar, which can facilitate renal excretion. It is also a substrate for phase II conjugation reactions (e.g., glucuronidation and sulfation), which further increase water solubility and promote elimination.
Expert Insight: The in vivo activity of this compound may, in part, be due to its metabolic conversion to the potentially more active 7-hydroxy-1H-indazole. This "prodrug-like" effect is a common consideration in drug design. A thorough pharmacokinetic study comparing the two compounds would be necessary to elucidate their respective contributions to the overall pharmacological effect.
Conclusion and Future Directions
This guide provides a comprehensive comparison of this compound and 7-hydroxy-1H-indazole, integrating known experimental data with predictive insights. This compound is an established nNOS inhibitor, and its synthesis is well-defined. While direct experimental data for 7-hydroxy-1H-indazole is lacking, its synthesis is feasible via O-demethylation of the methoxy analog, and it is predicted to be a potentially more potent nNOS inhibitor due to the hydrogen bonding capacity of the hydroxyl group.
Future research should focus on:
-
Synthesis and Characterization: The development of an optimized synthesis for 7-hydroxy-1H-indazole and its full physicochemical characterization.
-
Direct Biological Comparison: A head-to-head comparison of the nNOS inhibitory activity of both compounds to validate the predicted increase in potency for the hydroxy analog.
-
In Vitro and In Vivo ADME Studies: A comprehensive investigation of the metabolic stability and pharmacokinetic profiles of both compounds to understand the role of O-demethylation and subsequent conjugation in their disposition.
By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of these promising indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Validating In Vitro Findings of 7-Methoxy-1H-indazole in Preclinical In Vivo Models
From the Desk of a Senior Application Scientist
The journey from a promising in vitro "hit" to a viable preclinical candidate is a critical and often challenging transition in drug discovery.[1] While cell-based assays provide invaluable insights into a compound's mechanism and potency, they represent a simplified biological system. The true test of a molecule's therapeutic potential lies in its performance within the complex, dynamic environment of a living organism. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the therapeutic potential of 7-methoxy-1H-indazole, a member of the pharmacologically significant indazole family of heterocyclic compounds.[2][3]
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[2][4] For the purpose of this guide, we will proceed from a common starting point in early-stage discovery: hypothetical, yet plausible, in vitro findings for this compound.
-
Anti-Inflammatory Activity: Potent inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Anti-Proliferative Activity: Significant cytotoxic effects against a human colorectal cancer cell line (e.g., HCT116), with a low micromolar IC₅₀ value.[5][6]
This guide will detail a dual-hypothesis approach to validate these distinct, yet often interconnected, activities in robust, well-established in vivo models. We will focus on the causality behind experimental choices, present comparative data against established benchmarks, and provide actionable protocols to ensure scientific rigor and reproducibility.[7]
The In Vitro to In Vivo Imperative: Designing a Self-Validating Study
The primary objective of the initial in vivo evaluation is not merely to confirm activity but to understand the compound's behavior in a systemic context. An effective in vivo study must be designed as a self-validating system, addressing key questions that cell culture cannot:
-
Efficacy: Does the compound engage its target and produce the desired therapeutic effect in a complex biological system?
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it reach the target tissue at sufficient concentrations?
-
Pharmacodynamics (PD): What is the relationship between the drug concentration at the target site and the observed pharmacological effect?
-
Safety & Tolerability: What is the maximum tolerated dose (MTD)? Are there any overt signs of toxicity?
To address these questions, we will design two parallel validation tracks, each with a carefully selected animal model and a relevant clinical benchmark for comparison.
Experimental Workflow: From In Vitro Hypothesis to In Vivo Proof-of-Concept
The following workflow illustrates the logical progression from initial discovery to in vivo validation.
Caption: High-level workflow for in vivo validation.
Validation Track 1: Assessing Anti-Inflammatory Efficacy
Based on our in vitro data showing inhibition of pro-inflammatory mediators, our first hypothesis is that this compound can suppress acute inflammation in vivo.
Model Selection: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents (typically rats or mice) is the gold standard for screening acute anti-inflammatory drugs.[8][9]
-
Causality: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and cytokines like TNF-α and IL-1β.[10] Since our in vitro data points to cytokine inhibition, this model is highly relevant for validating the proposed mechanism. Its simplicity, reproducibility, and extensive historical data make it an ideal first-pass screen.
Comparative Compound: Indomethacin
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. It serves as an excellent positive control, providing a robust benchmark against which to measure the efficacy of our test compound.
Data Presentation: Comparative Efficacy in Paw Edema Model
The primary endpoint is the reduction in paw volume (edema) compared to the vehicle-treated control group.
| Compound | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle (0.5% CMC) | 10 mL/kg | 0.85 ± 0.07 | - |
| This compound | 10 | 0.64 ± 0.05 | 24.7% |
| 30 | 0.41 ± 0.06 | 51.8% | |
| 100 | 0.29 ± 0.04 | 65.9% | |
| Indomethacin | 10 | 0.33 ± 0.05 | 61.2% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomized into groups (n=6-8 per group): Vehicle control, Positive Control (Indomethacin), and Test Compound (this compound) at 3-4 dose levels.
-
Compound Administration: Test compounds and controls are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, CMC) and administered orally (p.o.) one hour before the carrageenan injection.
-
Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer. This is the initial volume (V₀).
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
-
Calculation:
-
Edema Volume = Vₜ - V₀
-
% Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100
-
-
Ex Vivo Analysis (Optional): At the end of the study, animals can be euthanized, and the inflamed paw tissue or blood serum can be collected to measure levels of TNF-α, IL-1β, or PGE₂ via ELISA to provide a direct PD readout.
Validation Track 2: Assessing Anti-Proliferative Efficacy
Our second hypothesis, based on in vitro cytotoxicity data, is that this compound can inhibit tumor growth in vivo.
Model Selection: Human Tumor Xenograft Model
A xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., Nude, SCID, or NSG), is the most common initial model for evaluating anti-cancer efficacy.[11][12]
-
Causality: This model allows for the direct assessment of a compound's effect on the growth of human-derived tumors. Using the same cell line (HCT116) that showed sensitivity in vitro provides a direct translational link. The choice of immunodeficient mice is critical as it prevents the rejection of the human tumor cells.
Comparative Compound: 5-Fluorouracil (5-FU)
5-FU is a cornerstone chemotherapeutic agent used in the treatment of colorectal cancer. It acts as a thymidylate synthase inhibitor, halting DNA replication. It provides a high bar for a standard-of-care comparator, allowing for a clinically relevant assessment of the test compound's activity.
Data Presentation: Comparative Efficacy in HCT116 Xenograft Model
The primary endpoints are tumor growth inhibition (TGI) and the ratio of treated vs. control tumor volume (T/C %).
| Compound | Dose (mg/kg, i.p.) | Final Mean Tumor Volume (mm³) | T/C (%) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1550 ± 180 | 100% | - |
| This compound | 50 | 945 ± 155 | 61% | 39% |
| 5-Fluorouracil (5-FU) | 20 | 682 ± 120 | 44% | 56% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Experimental Protocol: HCT116 Colorectal Cancer Xenograft Study
-
Animals: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of Matrigel/PBS mixture) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Compound Administration: Treatment is initiated. This compound might be administered daily via intraperitoneal (i.p.) or oral routes. 5-FU is typically given on an intermittent schedule (e.g., once weekly). The vehicle group receives the formulation buffer.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).
-
Calculation:
-
T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A T/C value ≤ 40% is often considered significant activity.
-
TGI (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100.
-
-
Ex Vivo Analysis: At necropsy, tumors can be excised, weighed, and processed for histological analysis (e.g., H&E staining) or immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) or apoptosis (cleaved caspase-3).
Underlying Mechanisms: The Role of NF-κB Signaling
Many compounds exhibiting both anti-inflammatory and anti-proliferative effects converge on key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a prime candidate. It is a master regulator of inflammation (driving the expression of TNF-α, IL-1β) and is constitutively active in many cancers, promoting cell survival and proliferation. It is plausible that this compound exerts its dual effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Strategic Next Steps
This guide outlines a robust, comparative framework for the initial in vivo validation of this compound. Positive results from these foundational studies—demonstrating dose-dependent efficacy and acceptable tolerability when compared to standard agents—would provide strong justification for advancing the compound.
Future research should be guided by these initial findings:
-
Pharmacokinetic Studies: A full PK study to determine bioavailability, half-life, and tissue distribution is essential for optimizing dosing regimens.
-
Advanced Models: If successful in acute models, transitioning to more complex, chronic models is the next logical step. For inflammation, this could be a collagen-induced arthritis (CIA) model.[13] For oncology, an orthotopic or patient-derived xenograft (PDX) model would provide more clinically relevant data.
-
Mechanism of Action (MOA) Elucidation: In vivo PD studies, analyzing target engagement in tumor or inflamed tissue at different time points post-dose, would be critical to confirm the hypothesized MOA.
By systematically bridging the in vitro and in vivo gap with well-designed, comparative, and mechanistically-informed studies, researchers can build a compelling data package to drive promising molecules like this compound toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antiproliferative effects, toxicity profiles in vivo in mice and antitumour activity in tumour-bearing mice of four diorganotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
A Spectroscopic Guide to Distinguishing 1H- and 2H-Isomers of Methoxy-Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] The existence of indazole derivatives as 1H- and 2H-tautomers and regioisomers presents a critical challenge in drug development, as these isomers often exhibit distinct biological activities and physicochemical properties.[1][3] The substitution of a methoxy group on the indazole ring further diversifies this chemical space, necessitating robust analytical methods for unambiguous structural elucidation. This guide provides an in-depth spectroscopic comparison of 1H- and 2H-isomers of methoxy-indazoles, offering experimental insights and detailed protocols to aid researchers in their synthetic and characterization endeavors.
The 1H-tautomer of indazole is generally the more thermodynamically stable form.[4] However, synthetic procedures, particularly N-alkylation or N-arylation, can often lead to the formation of mixtures of both N1 and N2 substituted isomers, making their differentiation essential.[3][5] Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), but also Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools for this purpose.[3][6]
The Decisive Power of NMR Spectroscopy
NMR spectroscopy stands as the most definitive method for distinguishing between 1H- and 2H-methoxy-indazole isomers. The chemical shifts of both protons and carbons in the indazole core are highly sensitive to the electronic environment, which is significantly altered by the position of the substituent on the nitrogen atom and the location of the methoxy group.[3][7]
¹H NMR Spectroscopy: A Tale of Two Isomers
The proton NMR spectra of 1H- and 2H-methoxy-indazoles display characteristic differences, primarily in the chemical shifts of the protons on the pyrazole and benzene rings.
A key diagnostic feature is the chemical shift of the H-3 proton. In 2H-isomers, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[3][6] This is attributed to the different electronic distribution in the quinonoid-like structure of the 2H-indazole ring.[7]
Furthermore, the protons on the benzene ring (H-4, H-5, H-6, and H-7) also exhibit subtle but telling shifts. For instance, in N-substituted indazoles, the H-7 proton in the 2H-isomer often appears at a higher frequency due to the deshielding effect of the lone pair of electrons on the N-1 atom.[3] The methoxy group, being an electron-donating group, will further influence the chemical shifts of the aromatic protons depending on its position. This effect can be predicted by considering the resonance and inductive effects of the methoxy group on the electron density of the benzene ring.[8]
Illustrative Workflow for Isomer Differentiation using NMR:
Caption: Workflow for differentiating 1H- and 2H-methoxy-indazole isomers using NMR.
¹³C NMR Spectroscopy: Confirming the Assignment
Carbon-13 NMR spectroscopy provides complementary and often conclusive evidence for isomer identification. The chemical shifts of the carbon atoms in the indazole ring, particularly the bridgehead carbons (C-3a and C-7a), are distinct for the 1H- and 2H-isomers. These differences arise from the altered bond orders and electron densities in the two isomeric systems.[7][9]
Generally, the chemical shifts of the benzene ring carbons are also affected by the N-substitution pattern, allowing for a clear distinction between the two isomers.[3] The position of the methoxy group will also have a predictable effect on the chemical shifts of the aromatic carbons, with the carbon directly attached to the methoxy group being significantly deshielded.[10]
Table 1: Comparative ¹H and ¹³C NMR Data for Representative Methoxy-Indazole Isomers
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 5-Methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [11] | H-4 | 7.64 (d) | C-3a |
| H-6 | 7.11 (dd) | C-4 | |
| H-7 | 7.51 (d) | C-5 | |
| OCH₃ (C5) | 3.88 (s) | C-6 | |
| OCH₃ (Ph) | 3.93 (s) | C-7 | |
| C-7a | |||
| 5-Methoxy-2-phenyl-2H-indazole | H-3 | 8.20 (s) | C-3 |
| H-4 | 6.84 (d) | C-3a | |
| H-6 | 7.01 (dd) | C-4 | |
| H-7 | 7.68 (d) | C-5 | |
| OCH₃ | 3.81 (s) | C-6 | |
| C-7 | |||
| C-7a |
Note: The data presented is for N-aryl substituted methoxy-indazoles and serves as a representative example. Exact chemical shifts will vary with substitution patterns and solvent.
Complementary Spectroscopic Techniques
While NMR is the primary tool for isomer differentiation, UV-Vis and FTIR spectroscopy can provide valuable supporting information.
UV-Vis Spectroscopy: A Window into Electronic Transitions
The UV-Vis absorption spectra of 1H- and 2H-indazoles are typically different due to their distinct electronic structures. The 1H-isomers, having a benzenoid structure, and the 2H-isomers, with a quinonoid-like structure, exhibit different π → π* electronic transitions.[12][13]
For instance, studies on 1-methyl- and 2-methyl-indazoles have shown distinct absorption maxima, which can be extrapolated to their methoxy-substituted counterparts.[12] The position of the methoxy group, as an auxochrome, will influence the wavelength of maximum absorption (λmax), generally causing a bathochromic (red) shift.[14]
FTIR Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy is useful for identifying characteristic functional groups. While it may not always be sufficient on its own to distinguish between 1H- and 2H-isomers, certain vibrational modes can be informative. For unsubstituted 1H-indazoles, a broad N-H stretching band is typically observed in the region of 3100-3500 cm⁻¹.[6] In N-substituted isomers, this band is absent.
The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group, will be present in both isomers. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to differences in their overall symmetry and bond vibrations.[15]
Experimental Protocols
General Synthesis of 1H- and 2H-Methoxy-Indazoles
A common route to N-substituted indazoles involves the alkylation or arylation of the parent methoxy-indazole. This reaction often yields a mixture of the N1 and N2 isomers, which can then be separated by chromatography.[3][5]
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis and separation of 1H- and 2H-methoxy-indazole isomers.
Spectroscopic Characterization Protocol
-
Sample Preparation :
-
NMR : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
UV-Vis : Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile).
-
FTIR : For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film between salt plates can be used.[6]
-
-
Data Acquisition :
-
NMR : Acquire ¹H and ¹³C{¹H} spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[16][17]
-
UV-Vis : Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
FTIR : Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis :
-
Process and analyze the spectra using appropriate software.
-
Compare the obtained data with literature values for known compounds and with the expected trends for 1H- and 2H-isomers as outlined in this guide.
-
Conclusion
The unambiguous differentiation of 1H- and 2H-isomers of methoxy-indazoles is a critical step in the development of novel therapeutics and functional materials. While UV-Vis and FTIR spectroscopy provide valuable supporting data, NMR spectroscopy, particularly the analysis of ¹H and ¹³C chemical shifts, remains the gold standard for definitive structural assignment. By understanding the fundamental spectroscopic differences between these isomers and employing rigorous analytical protocols, researchers can confidently elucidate the structures of their synthesized compounds, paving the way for further investigation into their chemical and biological properties.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. digibuo.uniovi.es [digibuo.uniovi.es]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-1H-Indazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-methoxy-1H-indazole (CAS No. 133841-05-1). As laboratory professionals, our responsibility extends beyond discovery and synthesis to include the safe management of chemical waste, ensuring the protection of ourselves, our colleagues, and the environment. This document is grounded in established safety protocols and regulatory standards, providing the causal logic behind each procedural step.
Disclaimer: Specific safety data for this compound is not extensively detailed in publicly available safety data sheets (SDS). Therefore, this guidance is synthesized from best practices for hazardous chemical disposal, data on analogous indazole compounds, and overarching regulatory requirements.[1] This compound must be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.[1]
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. Based on data from structurally related indazole derivatives, this compound should be prudently managed as a substance that may present the following risks:
-
Skin Irritation: Direct contact may cause irritation.[2]
-
Serious Eye Irritation/Damage: Contact with eyes can lead to serious irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
-
Acute Toxicity: While specific data is limited, related compounds are noted as being harmful or toxic if swallowed.[3]
This hazard profile is the primary driver for classifying this compound as a hazardous waste. The causality is clear: improper disposal, such as drain disposal, could introduce an irritant and potentially toxic substance into the environment, while discarding it as regular trash could endanger unsuspecting custodial staff.
Essential Personal Protective Equipment (PPE):
To mitigate these risks during handling and disposal, the following PPE is mandatory, serving as the first line of defense against exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or aerosolized particles, preventing serious irritation or damage. |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of aerosolization or if handling large quantities of the solid compound outside of a fume hood. |
The Regulatory Landscape: OSHA and EPA Compliance
The disposal of laboratory chemicals in the United States is governed by two primary federal agencies: the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) .[5][6] The CHP is a written program that includes procedures for procurement, storage, handling, and disposal of chemicals to minimize employee exposure.[6] The disposal protocols outlined here are designed to be a component of a compliant CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal, a concept known as "cradle-to-grave" management.[7] This means that you, the generator, are responsible for the waste until it has been safely and properly disposed of by a licensed facility.[8]
Adherence to the following protocols ensures compliance with these critical regulations, preventing potential fines and, more importantly, environmental contamination.[7]
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step methodology for the collection and disposal of this compound waste.
Step 1: Waste Characterization
All waste streams containing this compound, including pure unused compound, reaction residues, contaminated solvents, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be classified as hazardous chemical waste .[9][10] Do not dispose of this material down the drain or in regular solid waste containers.[11]
Step 2: Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions.
-
Chemical Incompatibility: Based on general stability data for related compounds, this compound should be kept away from strong oxidizing agents .[11][12]
-
Container Choice:
-
Collect waste in a designated, compatible, and leak-proof container.[7]
-
Suitable containers are typically made of High-Density Polyethylene (HDPE) or glass.
-
The container must have a secure, tight-fitting lid and be kept closed at all times except when actively adding waste.[7] This is one of the most common EPA violations and is crucial for preventing spills and vapor exposure.[7]
-
Step 3: Waste Accumulation and Labeling
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ". If it is a mixture, list all components.
-
The appropriate hazard warnings (e.g., "Irritant," "Toxic").[13]
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Storage: Store the labeled container in a designated secondary container to contain any potential leaks.[1]
Step 4: Arranging for Final Disposal
Laboratory personnel should not personally transport hazardous waste off-site.
-
Contact EHS: When the container is nearly full (not exceeding 90% capacity) or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department.[14]
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[9] This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle.[15]
Spill and Decontamination Procedures
Accidents can happen, and preparedness is a key component of laboratory safety.[4]
For a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the PPE listed in Section 1.
-
Contain and Collect: Gently sweep up the solid material and place it into a designated hazardous waste container.[2][12] Avoid raising dust.[12]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels.
-
Dispose: All materials used for cleanup (gloves, towels, etc.) must be placed in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Decontamination of Labware: Glassware or equipment contaminated with this compound should be rinsed with a suitable solvent. The first rinse (the most concentrated) must be collected and disposed of as hazardous waste. Subsequent rinses can typically be managed according to standard laboratory procedures, but consult your EHS department for specific guidance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the compliant management and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety and environmental stewardship, fulfilling your professional and regulatory obligations.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipgsf.com [ipgsf.com]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. pfw.edu [pfw.edu]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. ethz.ch [ethz.ch]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 7-methoxy-1H-indazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-methoxy-1H-indazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar indazole and methoxy-indole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before commencing any experimental work.
Hazard Assessment and Core Principles
While specific toxicological data for this compound is limited, analogous compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4][5] Therefore, a cautious approach to handling is paramount. The foundational principle of this guide is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to ensuring personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Eyes | Safety goggles | Provides protection against splashes and airborne particles. Should conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][6] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing.[1] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1][2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Work Area: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the fume hood is functioning correctly before starting work.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[7]
-
PPE Check: Before handling the compound, verify that all necessary PPE is available and in good condition.[1]
Handling the Compound
-
Donning PPE: Wear all required PPE as detailed in the table above.
-
Avoiding Dust: Handle the solid material carefully to avoid the formation of dust.[1][7][8] Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
Spill Prevention: Keep the container of this compound closed when not in use.
In Case of a Spill
-
Evacuate: Evacuate the immediate area.
-
Assess: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][3]
-
Cleaning: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Classification: Treat this compound and all contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.[4]
-
Containerization: Collect waste in a designated, compatible, and leak-proof container that is clearly labeled with "Hazardous Waste" and the chemical name.[4][8]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, adhering to all local, state, and federal regulations.[4]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes for PPE selection and the overall handling workflow.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Overall workflow for handling and disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7][8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7][8]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
